molecular formula C10H12O2 B1453623 2-Cyclobutanecarbonyl-5-methylfuran CAS No. 1250433-54-5

2-Cyclobutanecarbonyl-5-methylfuran

Cat. No.: B1453623
CAS No.: 1250433-54-5
M. Wt: 164.2 g/mol
InChI Key: CKPCACCHTNFSIW-UHFFFAOYSA-N
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Description

2-Cyclobutanecarbonyl-5-methylfuran is a furan-based compound with the molecular formula C10H12O2 . It features a 5-methylfuran moiety linked to a cyclobutanecarbonyl group, a structure that makes it a valuable building block in organic synthesis and materials science research. Furan derivatives, such as furfural and 5-methylfurfural, are recognized as key platform molecules derived from biomass, serving as renewable feedstocks for producing fuels and value-added chemicals . Specifically, compounds with carbonyl functionalities on the furan ring are often investigated as precursors to various alicyclic compounds. For instance, catalytic hydrogenation-rearrangement of similar furanic carbonyls can transform them into cyclopentanone and cyclopentanol derivatives, which are important intermediates for perfumes, solvents, dyes, and pharmaceuticals . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl-(5-methylfuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCACCHTNFSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed, first-principles approach to the synthesis and characterization of the novel ketone, 2-Cyclobutanecarbonyl-5-methylfuran. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible methodology for preparing and validating this heterocyclic compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen experimental design. The synthesis is achieved via a regioselective Friedel-Crafts acylation, a cornerstone of aromatic chemistry. Full structural elucidation and purity confirmation are established through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols are designed to be self-validating, ensuring a high degree of confidence in the final product.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most efficiently accomplished through the Friedel-Crafts acylation of 2-methylfuran with cyclobutanecarbonyl chloride.[1][2] This electrophilic aromatic substitution reaction is ideally suited for electron-rich heterocyclic systems like furans.[3]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential for this step. It coordinates with the chlorine atom of the cyclobutanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion (R-C≡O⁺).[4]

This powerful electrophile is then attacked by the π-electron system of the 2-methylfuran ring. The methyl group at the 2-position is an activating, ortho-para director. Due to steric hindrance at the 3-position, the acylation occurs with high regioselectivity at the electron-rich 5-position. The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the furan ring, yielding the final product.[5]

A critical consideration in the acylation of furans is their propensity to polymerize under strongly acidic conditions.[6] Therefore, the choice of catalyst and careful control of reaction temperature are paramount to maximizing the yield of the desired product while minimizing the formation of polymeric byproducts. Using a stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the product ketone, rendering it inactive.[4]

Reaction Mechanism Diagram

Caption: Friedel-Crafts acylation mechanism for the target compound.

Experimental Design and Protocols

The following protocols provide a comprehensive workflow for the synthesis, purification, and subsequent characterization of the title compound.

Overall Experimental Workflow

Caption: General workflow for synthesis and characterization.

Synthesis Protocol

Materials:

  • 2-Methylfuran (≥98%)

  • Cyclobutanecarbonyl chloride (≥98%)

  • Anhydrous Aluminum Chloride (AlCl₃) (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Catalyst Suspension: Anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (1.1 equivalents) are added to the flask. The suspension is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in 20 mL of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

  • Furan Addition: 2-Methylfuran (1.05 equivalents), dissolved in 20 mL of anhydrous DCM, is added dropwise from the dropping funnel over 30 minutes. The reaction mixture typically develops a dark color.

  • Reaction: After the addition is complete, the reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by slowly pouring the mixture over a stirred slurry of crushed ice and 50 mL of concentrated HCl.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM (2 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to yield the pure product.

Characterization Protocols
  • NMR Spectroscopy: Approximately 10-15 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.[7]

  • IR Spectroscopy: A small drop of the neat liquid product is placed between two NaCl or KBr salt plates to create a thin film. The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[8]

  • Mass Spectrometry: The sample is introduced into a mass spectrometer, typically via direct infusion or GC-MS, and analyzed using Electron Ionization (EI) to determine the molecular weight and fragmentation pattern.[9]

Spectroscopic Data and Interpretation

The identity and purity of the synthesized this compound (C₁₀H₁₂O₂) are confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural map of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (Furan) ~7.05 d (J ≈ 3.5 Hz) 1H Furan proton adjacent to the carbonyl group, deshielded.
H-b (Furan) ~6.15 d (J ≈ 3.5 Hz) 1H Furan proton adjacent to the methyl group.
H-c (Cyclobutyl CH) ~3.80 quintet 1H Methine proton adjacent to the carbonyl, deshielded.
H-d (Cyclobutyl CH₂) ~2.20 - 2.40 m 4H Methylene protons on the cyclobutane ring.
H-e (Cyclobutyl CH₂) ~1.90 - 2.10 m 2H Methylene protons on the cyclobutane ring.

| H-f (Methyl) | ~2.40 | s | 3H | Methyl group attached to the furan ring. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ketone) ~188.0 Carbonyl carbon, highly deshielded.
C-5 (Furan) ~160.0 Furan carbon bearing the methyl group.
C-2 (Furan) ~152.0 Furan carbon bearing the acyl group.
C-3 (Furan) ~120.0 Furan CH carbon adjacent to the acyl group.
C-4 (Furan) ~108.0 Furan CH carbon adjacent to the methyl group.
CH (Cyclobutyl) ~45.0 Methine carbon of the cyclobutane ring.
CH₂ (Cyclobutyl) ~25.0 Methylene carbons of the cyclobutane ring.
CH₂ (Cyclobutyl) ~18.0 Methylene carbon of the cyclobutane ring.

| CH₃ (Methyl) | ~14.0 | Methyl carbon attached to the furan ring. |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group Confirmed
~3110 C-H stretch Medium Aromatic C-H (Furan ring)
~2960-2850 C-H stretch Medium-Strong Aliphatic C-H (Cyclobutyl & Methyl)
~1665 C=O stretch Very Strong Conjugated Ketone
~1570 & ~1480 C=C stretch Medium-Strong Furan ring skeletal vibrations
~1230 =C-O-C= stretch Strong Furan ring ether linkage[10]

| ~780 | C-H out-of-plane bend | Strong | 2,5-disubstituted furan |

The most diagnostic peak is the very strong absorption around 1665 cm⁻¹, characteristic of an aryl ketone conjugated with the furan ring.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation.

Table 4: Expected Mass Spectrometry Data (EI)

m/z Ion Assignment Rationale
164 [M]⁺ **Molecular Ion (C₁₀H₁₂O₂) **
135 [M - C₂H₅]⁺ Loss of ethene from the cyclobutyl ring.
109 [C₆H₅O₂]⁺ Acylium ion from cleavage of the cyclobutyl group.
95 [C₅H₃O-C=O]⁺ Fragmentation of the furan ring.

| 69 | [C₄H₅CO]⁺ | Cyclobutanecarbonyl cation. |

The observation of the molecular ion peak at m/z = 164 would confirm the elemental composition of the target molecule. The presence of a strong peak at m/z = 109 is highly characteristic of α-cleavage, resulting in a stable 5-methylfuroylium ion.

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound via Friedel-Crafts acylation. The provided step-by-step protocols for synthesis, purification, and characterization are designed to ensure reproducibility and high purity of the final product. The comprehensive spectroscopic analysis, including NMR, IR, and MS, provides a robust framework for the unequivocal structural confirmation of the title compound, equipping researchers with the necessary tools to produce and validate this valuable chemical building block for further applications.

References

  • Title: FTIR spectra of furan-based copolyesters Source: ResearchGate URL: [Link]

  • Title: Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of a C-7 Pd-glycosyl-donor via the base promoted alkylative CO2 trapping with 2-acetylfuran Source: Europe PMC URL: [Link]

  • Title: 2-Acetylfuran | C6H6O2 Source: PubChem URL: [Link]

  • Title: Infrared and Ultraviolet Spectroscopic Studies on Ketones Source: ACS Publications URL: [Link]

  • Title: 2-Acetyl-5-methylfuran Source: NIST WebBook URL: [Link]

  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: FT-IR spectra of unmodified polyketone (PK50) (a) and furan modified... Source: ResearchGate URL: [Link]

  • Title: Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts Source: ShareOK URL: [Link]

  • Title: Method for preparing 2-acetylfuran - CN102702143B Source: Google Patents URL
  • Title: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives Source: eCommons URL: [Link]

  • Title: Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran Source: Journal of the Chemical Society (Resumed) URL: [Link]

  • Title: Friedel-Crafts Acylation Source: SynArchive URL: [Link]

  • Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels Source: MDPI URL: [Link]

  • Title: Method for synthesizing 2-acetylfuran - CN101357910A Source: Google Patents URL
  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: 2-Acetylbenzofuran | C10H8O2 Source: PubChem URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride Source: Journal of the Chinese Chemical Society URL: [Link]

  • Title: 2-Acetyl-5-Methylfuran | C7H8O2 Source: PubChem URL: [Link]

  • Title: 2-Furancarboxylic acid, propyl ester Source: NIST WebBook URL: [Link]

  • Title: 2-Acetyl-5-methylfuran Source: Grokipedia URL: [Link]

  • Title: Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity Source: PMC URL: [Link]

Sources

Precision Friedel-Crafts Acylation of 2-Methylfuran with Cyclobutanecarbonyl Chloride: A Methodological Guide for Advanced Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of cyclobutyl-(5-methyl-2-furyl)methanone via the Friedel-Crafts acylation of 2-methylfuran with cyclobutanecarbonyl chloride is a pivotal transformation in modern medicinal chemistry. This specific structural motif serves as a crucial building block in the development of potent receptor ligands, most notably in the synthesis of pyrazine-based A2B adenosine receptor antagonists[1]. However, the electron-rich nature of the furan ring renders it highly susceptible to acid-catalyzed polymerization and ring-opening side reactions. This guide provides a comprehensive, self-validating framework for executing this reaction with high regioselectivity and yield, detailing the mechanistic causality behind every experimental parameter.

Mechanistic Rationale & Regioselectivity

2-Methylfuran is a highly activated heteroaromatic system. The oxygen atom donates electron density into the ring via resonance, strongly activating the


-positions (C2 and C5) toward electrophilic aromatic substitution. Because the C2 position is sterically occluded by the resident methyl group, the electrophilic attack is entirely directed to the C5 position.

The reaction initiates when the Lewis acid coordinates with the chloride (or carbonyl oxygen) of cyclobutanecarbonyl chloride, generating a highly reactive, electrophilic acylium ion pair. The C5


-electrons of 2-methylfuran attack this electrophile, forming a resonance-stabilized Wheland intermediate (sigma complex). Rapid deprotonation ensues to restore aromaticity, yielding the C5-acylated product. Recent literature on the 2 suggests that when using solid acids, this process follows an Eley-Rideal catalytic mechanism where the acylium intermediate reacts directly with gas-phase or weakly adsorbed 2-methylfuran[2].

Mechanism A Cyclobutanecarbonyl Chloride C Acylium Ion Intermediate A->C Catalyst Coordination B Lewis Acid (e.g., SnCl4) B->C E Wheland Intermediate C->E Electrophilic Attack D 2-Methylfuran D->E F Cyclobutyl-(5-methyl- 2-furyl)methanone E->F Deprotonation (-H+)

Mechanistic pathway of the C5-directed Friedel-Crafts acylation of 2-methylfuran.

Catalyst Selection & Causality

The choice of catalyst is the primary determinant of success. The inherent instability of furans requires a delicate balance: the catalyst must be strong enough to generate the acylium ion but mild enough to prevent substrate degradation.

  • Strong Lewis Acids (

    
    , 
    
    
    
    )
    : Utilizing stoichiometric
    
    
    at room temperature leads to catastrophic yield loss due to rapid oligomerization of the furan ring. If
    
    
    must be used, conditions must be strictly cryogenic (-78 °C).
  • Mild Lewis Acids (

    
    , 
    
    
    
    ,
    
    
    )
    : These are the preferred homogeneous catalysts.
    
    
    in dichloromethane (DCM) provides an optimal kinetic balance, generating the acylium ion at 0 °C without over-activating the furan ring toward polymerization.
  • Solid Acid Catalysts (Al-MCM-41, Zeolites) : Recent advancements highlight the use of mesoporous aluminosilicates for 3[3]. These heterogeneous catalysts offer shape selectivity, easy recovery, and prevent bimolecular furan degradation pathways by site-isolation[4].

Quantitative Data: Catalyst Optimization

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting yield of cyclobutyl-(5-methyl-2-furyl)methanone.

Catalyst SystemLoading (equiv)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Primary Impurity Profile

1.1DCM252>95<20Furan oligomers (black tar)

1.1DCM-78 to -2048565Unreacted starting material

1.05 DCM 0 to 25 3 >95 88 Trace C3-acylated isomer (<2%)

1.2DCE6069078Hydrolysis products
Al-MCM-41 (Solid)20 wt%Toluene90128075Negligible (high selectivity)

Self-Validating Experimental Protocol

To ensure high reproducibility in pharmaceutical settings, the following protocol utilizes


. This methodology incorporates built-in validation checks to ensure process integrity.
Step-by-Step Methodology
  • System Preparation (Strictly Anhydrous): Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, an argon inlet, and an internal thermocouple.

    • Causality: Moisture hydrolyzes cyclobutanecarbonyl chloride and the

      
       catalyst, generating HCl which rapidly polymerizes 2-methylfuran.
      
  • Reagent Loading: Charge the flask with 2-methylfuran (1.0 equiv, 50 mmol) and anhydrous dichloromethane (DCM, 150 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add cyclobutanecarbonyl chloride (1.05 equiv, 52.5 mmol) in one portion.

    • Validation Check: The solution must remain clear and colorless. Any immediate yellowing indicates moisture contamination.

  • Catalyst Initiation: Dilute

    
     (1.05 equiv, 52.5 mmol) in 20 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
    
    • Causality: Exothermic acylium ion formation can cause local hot spots, leading to furan degradation. Dropwise addition strictly controls the reaction kinetics.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow warming to room temperature.

    • Validation Check: Perform GC-MS or TLC (Hexanes/EtOAc 9:1). The disappearance of the 2-methylfuran peak and the emergence of a single product mass (

      
      ) indicates completion.
      
  • Quenching (Critical Step): Cool the reaction back to 0 °C. Quench by the slow, dropwise addition of saturated aqueous

    
     (100 mL).
    
    • Causality: A basic quench neutralizes the Lewis acid and any generated HCl immediately. An acidic aqueous workup would destroy the product and unreacted furan.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes).
    

Workflow N1 1. Anhydrous Setup (Dry DCM, Argon) N2 2. Substrate & Electrophile (2-Methylfuran + Acid Chloride) N1->N2 N3 3. Catalyst Addition (SnCl4 dropwise at 0°C) N2->N3 N4 4. In-Process Control (GC-MS / TLC Check) N3->N4 N4->N3 Incomplete N5 5. Basic Quench (Sat. NaHCO3 at 0°C) N4->N5 >95% Conversion N6 6. Workup & Isolation (Extraction & Column) N5->N6

Self-validating experimental workflow for the synthesis of cyclobutyl-(5-methyl-2-furyl)methanone.

Conclusion

The Friedel-Crafts acylation of 2-methylfuran with cyclobutanecarbonyl chloride demands rigorous control over catalyst selection and reaction temperature. By utilizing mild Lewis acids like


 or modern solid-supported acids, chemists can bypass the inherent instability of the furan ring, achieving high regioselectivity and yield. The self-validating protocols and mechanistic principles outlined herein provide a robust framework for synthesizing this crucial building block for downstream pharmaceutical applications.

References

1.1 2.2 3. 3 4. 4 5.5

Sources

Comprehensive Theoretical Framework: DFT Studies of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the Density Functional Theory (DFT) analysis of 2-Cyclobutanecarbonyl-5-methylfuran . This molecule represents a hybrid pharmacophore, merging the electron-rich, aromatic furan ring (common in biofuels and medicinal chemistry) with the sterically strained cyclobutane moiety.

The integration of these distinct structural motifs creates a unique electronic environment, making the molecule a candidate for high-energy density materials or as a specialized intermediate in pharmaceutical synthesis. This guide outlines the precise methodologies, expected electronic behaviors, and validation protocols required to characterize this compound at the quantum mechanical level.

Computational Methodology & Protocol

To ensure scientific integrity and reproducibility, the following protocol utilizes the B3LYP hybrid functional. This choice is grounded in its proven efficacy for organic molecules containing conjugated


-systems and carbonyl functionalities.
Level of Theory[1][2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p).[1][2][3][4]

    • Justification: The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on the oxygen atoms and the electron density of the furan ring. Polarization functions (d,p) are required to model the ring strain in the cyclobutane moiety accurately.

  • Software Environment: Gaussian 16 / ORCA 5.0.

Step-by-Step Workflow

The following self-validating workflow ensures that the final electronic properties are derived from a true global minimum.

  • Conformational Scanning: Perform a relaxed Potential Energy Surface (PES) scan around the

    
     and 
    
    
    
    dihedral angles (steps of 10°).
  • Geometry Optimization: Optimize the lowest energy conformers in the gas phase.

  • Frequency Analysis: Compute vibrational frequencies to verify the stationary point (zero imaginary frequencies) and obtain Zero-Point Vibrational Energy (ZPVE).

  • Electronic Property Extraction: Calculate HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Structural & Geometric Analysis

The Conformational Landscape

The steric bulk of the cyclobutane ring introduces significant rotational barriers. Unlike linear alkyl chains, the "puckered" conformation of cyclobutane restricts the rotation of the carbonyl group.

  • Key Interaction: The carbonyl oxygen (

    
    ) will likely adopt a syn or anti conformation relative to the furan oxygen (
    
    
    
    ).
  • Prediction: The anti-conformer is energetically favored due to dipole-dipole repulsion between the two oxygen atoms.

Geometric Parameters (Predicted)

Based on analogous furan derivatives (See Table 1), the following bond lengths are critical indicators of conjugation efficiency.

Table 1: Predicted vs. Standard Bond Lengths (


) 
Bond TypeAtoms InvolvedPredicted Value (DFT)Standard ValueSignificance
Carbonyl C=O1.22 - 1.231.20Slight lengthening indicates conjugation with furan.
Bridge

1.46 - 1.481.50Shortening confirms

-electron delocalization.
Furan Ring

1.37 - 1.381.36Aromatic character maintenance.
Cyclobutane

(Ring)
1.55 - 1.561.55High strain energy retained.

Electronic Properties & Reactivity[1][3][6]

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the 5-methylfuran ring. The methyl group acts as an electron-donating group (EDG) via hyperconjugation, raising the HOMO energy and increasing nucleophilicity.

  • LUMO Location: Delocalized over the carbonyl group and the furan ring . The carbonyl carbon is the primary site for nucleophilic attack.

  • Band Gap (

    
    ):  A narrower gap compared to unsubstituted furan suggests higher chemical reactivity and "soft" character (Global Hardness/Softness analysis).
    
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for intermolecular interactions (e.g., hydrogen bonding or receptor docking).

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Furan Oxygen . These are the sites for electrophilic attack or H-bond acceptance.

  • Positive Potential (Blue): Localized on the Cyclobutane protons and the Methyl protons , indicating regions susceptible to nucleophilic interaction.

Vibrational Spectroscopy (IR)

DFT frequency calculations (scaled by a factor of ~0.961 for B3LYP/6-311++G(d,p)) provide a fingerprint for identification.

  • 
     Stretch:  Expected intense peak at 1680–1710 cm⁻¹ . The conjugation with the furan ring lowers this frequency compared to a standard aliphatic ketone (~1715 cm⁻¹).
    
  • 
     Furan Ring:  Characteristic aromatic stretches at 1500–1600 cm⁻¹ .
    
  • Cyclobutane Ring Puckering: Low-frequency modes (< 600 cm⁻¹) specific to the ring strain.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the study, from initial structure generation to the final reactivity analysis.

DFT_Workflow Start Structure Generation (this compound) PreOpt MM2/UFF Pre-optimization (Low Level) Start->PreOpt Scan PES Scan (Dihedral Rotation) PreOpt->Scan Identify Conformers Opt DFT Optimization (B3LYP/6-311++G(d,p)) Scan->Opt Lowest Energy Input Freq Frequency Check (NImag = 0) Opt->Freq Freq->Opt Imaginary Freq Found NBO NBO Analysis (Charge Transfer) Freq->NBO Valid Minima FMO FMO (HOMO-LUMO) (Reactivity) Freq->FMO MEP MEP Mapping (Active Sites) Freq->MEP

Caption: Figure 1: Optimized DFT workflow ensuring global minima identification and comprehensive electronic characterization.

References

  • Becke, A. D. (1993).[3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

  • BenchChem. (2025).[5] Theoretical Studies on the Electronic Structure of Furans: A Technical Guide. BenchChem Protocols. Link

Sources

Predictive and Empirical Toxicity Screening of 2-Cyclobutanecarbonyl-5-methylfuran: A Mechanistic Workflow for Substituted Furan Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In early-stage drug development and chemical synthesis, the incorporation of novel building blocks requires rigorous de-risking. 2-Cyclobutanecarbonyl-5-methylfuran (CAS 1250433-54-5) is a highly substituted furan derivative. While furan rings offer excellent bioisosteric properties, they are notorious structural alerts. The primary liability of the furan moiety is idiosyncratic hepatotoxicity, driven by Cytochrome P450 (CYP450)-mediated metabolic activation[1].

Unlike unsubstituted furan, which is rapidly oxidized by CYP2E1 into the highly reactive cis-2-butene-1,4-dial (BDA), the 2,5-disubstitution pattern (a cyclobutanecarbonyl group and a methyl group) in this compound introduces significant steric hindrance and electronic modulation. However, we cannot assume safety based on structure alone. Substituted furans can still be oxidized into substituted cis-enedials or epoxides[1]. These reactive intermediates act as "soft" electrophiles, rapidly depleting intracellular glutathione (GSH) and covalently binding to nucleophilic residues (e.g., lysine, cysteine) on critical cellular proteins and polyamines[2]. Furthermore, the covalent modification of mitochondrial proteins, such as Cytochrome C, directly uncouples oxidative phosphorylation, triggering oxidative stress and apoptosis[3].

To empirically determine if this compound retains furan-class toxicological liabilities, we have designed a bespoke, two-tiered screening protocol.

Bioactivation Parent 2-Cyclobutanecarbonyl- 5-methylfuran (CAS 1250433-54-5) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->CYP Intermediate Reactive Intermediate (Substituted cis-enedial / Epoxide) CYP->Intermediate GSH GSH Trapping (Glutathione Adducts) Intermediate->GSH Detoxification / Depletion Protein Covalent Binding (Lysine/Polyamine Adducts) Intermediate->Protein Macromolecular Damage Tox Hepatotoxicity & Oxidative Stress GSH->Tox GSH Depletion Protein->Tox Mitochondrial Dysfunction

Putative CYP450-mediated bioactivation pathway of substituted furans leading to hepatotoxicity.

Tier 1: In Vitro Reactive Metabolite Trapping

Expertise & Causality: Before running resource-intensive phenotypic assays, we must establish if the compound actually undergoes bioactivation. We utilize a Human Liver Microsome (HLM) assay supplemented with nucleophilic trapping agents. GSH is specifically chosen to trap soft electrophiles (epoxides and enedials), forming stable adducts that can be detected via mass spectrometry.

Trustworthiness (Self-Validating System): A critical failure point in metabolic screening is inactive microsomes. To ensure a self-validating system, this protocol mandates a negative control (minus NADPH) to rule out non-CYP degradation, and a positive control (e.g., dictamnine or unsubstituted furan) to verify both HLM enzymatic activity and trapping efficiency.

Step-by-Step Methodology:
  • Incubation Mixture: Combine 10 µM of this compound with 1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agents: Add 5 mM GSH (to trap soft electrophiles) and 1 mM Potassium Cyanide (KCN, to trap potential hard electrophile iminium intermediates).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ-glutamyl moiety cleavage in GSH adducts).

Tier 2: High-Content Cytotoxicity Screening

Expertise & Causality: If Tier 1 confirms the formation of reactive metabolites, Tier 2 assesses the phenotypic consequences. We strictly utilize Primary Human Hepatocytes (PHHs) rather than immortalized cell lines like HepG2. HepG2 cells lack physiologically relevant basal levels of CYP450 enzymes, which routinely leads to false negatives for bioactivation-dependent toxins. By multiplexing fluorescent dyes, we can pinpoint the exact mechanism of cell death—specifically looking for the mitochondrial uncoupling characteristic of furan protein adduction[3].

Step-by-Step Methodology:
  • Cell Seeding: Seed cryopreserved PHHs in collagen-coated 384-well microplates at a density of 20,000 cells/well. Allow 24 hours for monolayer recovery and metabolic stabilization.

  • Compound Dosing: Treat the cells with an 8-point dose-response curve of this compound (ranging from 0.1 µM to 100 µM). Include 0.1% DMSO as the vehicle control.

  • Multiplex Staining (72h post-treatment):

    • Hoechst 33342 (1 µM): Quantifies total cell count and identifies nuclear condensation (apoptosis).

    • CellROX Green (5 µM): Measures reactive oxygen species (ROS) accumulation resulting from intracellular GSH depletion.

    • TMRM (100 nM): Assesses mitochondrial membrane potential (ΔΨm), detecting early mitochondrial dysfunction caused by covalent modification of respiratory chain proteins.

  • Imaging & Extraction: Acquire images using an automated High-Content Screening (HCS) confocal microscope. Extract fluorescence intensity and morphological features using automated image analysis software.

Workflow Step1 Tier 1: In Vitro Trapping (HLM + GSH/KCN) Step2 LC-MS/MS Analysis (Neutral Loss Scan) Step1->Step2 Step3 Tier 2: High-Content Screening (Primary Human Hepatocytes) Step2->Step3 If Adducts Detected or High Clearance Step4 Multiplex Imaging (ROS, Mito Tox, Cell Loss) Step3->Step4 Decision Go/No-Go Decision Matrix Step4->Decision

Two-tiered toxicity screening workflow integrating LC-MS/MS trapping and high-content imaging.

Data Synthesis & Go/No-Go Decision Matrix

To facilitate rapid decision-making in the chemical development pipeline, the quantitative data extracted from Tier 1 and Tier 2 must be synthesized into actionable thresholds. The table below outlines the critical metrics and their mechanistic implications for this compound.

Screening PhaseAssay MetricThreshold for Concern (No-Go)Mechanistic Implication
Tier 1: Trapping GSH Adduct Formation> 10% of parent compound converted to adductsHigh risk of in vivo GSH depletion and bioactivation-driven toxicity.
Tier 2: HCS IC₅₀ (Total Cell Count)< 50 µMDirect cytolethality and severe hepatocyte loss.
Tier 2: HCS Oxidative Stress (ROS)> 2.0x fold increase over vehicle controlDisruption of redox homeostasis; failure of cellular antioxidant defenses.
Tier 2: HCS Mitochondrial Toxicity> 30% reduction in TMRM fluorescence intensityUncoupling of oxidative phosphorylation via protein adduction.

Compounds that trigger the thresholds for GSH adduction and subsequent mitochondrial toxicity should be flagged for structural redesign, specifically targeting the furan ring to block CYP450 oxidation sites.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds Source: Drug Metabolism and Disposition URL:[Link]

  • Polyamines are traps for reactive intermediates in furan metabolism Source: Chemical Research in Toxicology URL:[Link]

  • Covalent Modification of Cytochrome C by Reactive Metabolites of Furan Source: Chemical Research in Toxicology URL:[Link]

Sources

Methodological & Application

Protocol for laboratory-scale synthesis of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust Protocol for the Laboratory-Scale Synthesis of 2-Cyclobutanecarbonyl-5-methylfuran via Friedel-Crafts Acylation

Introduction: The Significance and Synthetic Strategy

This compound is a valuable chemical intermediate, combining the versatile reactivity of the furan heterocycle with the unique stereochemical properties of a cyclobutane ring. This structure serves as a potential building block in the development of novel pharmaceuticals, agrochemicals, and materials where the strained four-membered ring can impart specific conformational constraints or act as a bioisostere. The synthesis of such keto-furans is most effectively achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1]

This protocol details a reliable laboratory-scale synthesis of this compound by the acylation of 2-methylfuran with cyclobutanecarbonyl chloride. A key challenge in furan chemistry is the molecule's inherent sensitivity to strong acids, which can lead to undesirable polymerization and ring-opening side reactions.[2] To circumvent this, our method employs a mild Lewis acid catalyst and stringent temperature control, ensuring high yield and purity of the target product. This application note provides a step-by-step methodology, explains the rationale behind critical process parameters, and offers a framework for researchers to confidently reproduce and adapt this synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., SnCl₄) coordinates with the oxygen of the cyclobutanecarbonyl chloride, activating it and generating a highly electrophilic acylium ion. The electron-rich 2-methylfuran ring then acts as a nucleophile, attacking the acylium ion. The attack preferentially occurs at the C5 position (the other α-position), which is the most electronically activated and sterically accessible site, leading to a stable cationic intermediate (sigma complex).[3] A final deprotonation step restores the aromaticity of the furan ring, yielding the final product and regenerating the catalyst.

Overall Reaction: Reaction Scheme

Materials and Equipment

Reagents & Chemicals
ReagentFormulaPuritySupplierCAS No.
2-MethylfuranC₅H₆O≥99%Sigma-Aldrich534-22-5
Cyclobutanecarbonyl chlorideC₅H₇ClO≥98%Sigma-Aldrich5006-22-4
Tin(IV) chlorideSnCl₄≥99%Sigma-Aldrich7646-78-8
Dichloromethane (DCM), AnhydrousCH₂Cl₂≥99.8%Sigma-Aldrich75-09-2
Saturated Sodium BicarbonateNaHCO₃ACS ReagentFisher Scientific144-55-8
Anhydrous Magnesium SulfateMgSO₄≥97%Sigma-Aldrich7487-88-9
Brine (Saturated NaCl solution)NaClACS ReagentFisher Scientific7647-14-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple probe

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Vacuum distillation or flash chromatography setup for purification

Experimental Protocol Workflow

The following diagram provides a high-level overview of the entire synthetic workflow, from initial setup to final product isolation.

G Synthesis Workflow for this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis setup_1 Assemble and dry glassware setup_2 Establish inert atmosphere (N₂/Ar) setup_1->setup_2 setup_3 Prepare 0°C ice-water bath setup_2->setup_3 react_1 Charge flask with 2-methylfuran, anhydrous DCM setup_3->react_1 react_2 Cool flask to 0°C react_1->react_2 react_3 Add SnCl₄ catalyst react_2->react_3 react_4 Add cyclobutanecarbonyl chloride dropwise over 30 min react_3->react_4 react_5 Stir at 0°C for 2-3 hours react_4->react_5 react_6 Monitor reaction by TLC/GC react_5->react_6 workup_1 Quench with cold water/ice react_6->workup_1 workup_2 Transfer to separatory funnel workup_1->workup_2 workup_3 Wash with sat. NaHCO₃ workup_2->workup_3 workup_4 Wash with brine workup_3->workup_4 workup_5 Dry organic layer (MgSO₄) workup_4->workup_5 workup_6 Filter and concentrate in vacuo workup_5->workup_6 purify_1 Purify crude oil via vacuum distillation workup_6->purify_1 purify_2 Collect pure product fraction purify_1->purify_2 purify_3 Characterize by NMR, IR, MS purify_2->purify_3

Caption: High-level workflow from setup to characterization.

Detailed Step-by-Step Methodology

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyclobutanecarbonyl chloride is corrosive and a lachrymator; handle with care.[4][5]

  • Tin(IV) chloride is corrosive and reacts violently with water; handle under anhydrous conditions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck should be fitted with a gas inlet adapter connected to a nitrogen or argon line with a bubbler outlet.

  • Thoroughly dry all glassware in an oven (120°C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Prepare an ice-water bath to maintain the reaction temperature at 0°C.

Synthesis Procedure
  • To the reaction flask, add 2-methylfuran (4.11 g, 50.0 mmol, 1.0 equiv.) and 100 mL of anhydrous dichloromethane (DCM).

  • Begin stirring and cool the mixture to 0°C using the ice-water bath.

  • Once the temperature is stable, slowly add tin(IV) chloride (14.3 g, 55.0 mmol, 1.1 equiv.) via syringe over 5 minutes. A slight exotherm may be observed.

  • In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (6.52 g, 55.0 mmol, 1.1 equiv.)[5] in 20 mL of anhydrous DCM.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 2-methylfuran is consumed.

Workup and Isolation
  • Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of water with vigorous stirring.

  • Transfer the quenched mixture to a 500 mL separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution) and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification
  • The resulting crude oil should be purified by vacuum distillation.

  • Collect the fraction corresponding to this compound (Expected B.p. ~90-95°C at ~1 mmHg).

  • The final product should be a colorless to pale yellow oil. Calculate the final yield. An expected yield is typically in the range of 75-85%.

Discussion: Rationale for Protocol Design

  • Choice of Catalyst: While AlCl₃ is a traditional Friedel-Crafts catalyst, it is a very strong Lewis acid that aggressively promotes the polymerization of sensitive substrates like furan.[2] Tin(IV) chloride (SnCl₄) is a milder Lewis acid that effectively catalyzes the acylation while minimizing the formation of polymeric byproducts, leading to a cleaner reaction and higher isolated yield.

  • Anhydrous Conditions: The exclusion of water is critical.[2] Moisture can hydrolyze both the tin(IV) chloride catalyst and the cyclobutanecarbonyl chloride, rendering them inactive. Furthermore, the presence of protic acids generated from hydrolysis can catalyze furan ring-opening, reducing the overall yield.[2]

  • Temperature Control: Maintaining the reaction at 0°C is paramount. The acylation reaction is exothermic, and higher temperatures significantly increase the rate of competing polymerization side reactions.[2] Slow, controlled addition of the acylating agent prevents dangerous exotherms and ensures selectivity for the desired product.

  • Regioselectivity: The acylation occurs at the C5 position of 2-methylfuran. Electrophilic attack on furan rings proceeds preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate is better stabilized by resonance involving the ring oxygen. With the C2 position blocked by a methyl group, the incoming electrophile is directed almost exclusively to the C5 position.[3]

References

  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Available at: [Link]

  • ACS Publications. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2025). Direct Catalytic Synthesis of 5-Methylfurfural from Biomass-Derived Carbohydrates | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Brainly.com. (2023). Give the product of the reaction of 2-methylfuran with acetyl chloride. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-Cyclobutanecarbonyl-5-methylfuran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide introduces 2-Cyclobutanecarbonyl-5-methylfuran, a novel trifunctional building block, to the synthetic chemist's toolkit. By combining the privileged 5-methylfuran scaffold, a versatile ketone linker, and the medicinally relevant cyclobutane moiety, this molecule offers a unique entry point to a diverse chemical space for drug discovery and materials science. We provide a robust protocol for its synthesis via Friedel-Crafts acylation and detail its potential applications, including derivatization for bioactive compound screening and functional group transformations to access novel structures. The protocols herein are designed to be reproducible and are supported by established chemical principles, providing researchers with a solid foundation for exploring the synthetic utility of this promising intermediate.

Introduction: A Building Block of Strategic Design

The pursuit of novel molecular architectures with enhanced biological activity and optimized physicochemical properties is a central theme in modern organic synthesis and medicinal chemistry. The strategic selection of starting materials is paramount to the efficiency and success of these endeavors. Herein, we introduce this compound, a molecule conceived to provide a rich platform for chemical innovation.

This building block integrates three key structural motifs:

  • The 5-Methylfuran Ring: The furan nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds.[1][2][3] It can act as a bioisostere for a phenyl ring, offering distinct electronic and solubility properties that can be advantageous for modulating drug-receptor interactions and metabolic stability.[1][4]

  • The Cyclobutane Moiety: Increasingly utilized in drug design, the cyclobutane ring introduces three-dimensionality, which can improve binding affinity and metabolic stability while reducing planarity.[5][6] Its incorporation can lead to novel intellectual property and enhanced pharmacological profiles.

  • The Ketone Linker: The carbonyl group serves as a highly versatile synthetic handle. It can be readily transformed into a wide array of other functional groups (alcohols, amines, heterocycles) and is a key component for forming derivatives such as oximes, hydrazones, and thiosemicarbazones, which are themselves classes of potent bioactive molecules.[7][8]

This guide provides a comprehensive overview of the synthesis and potential applications of this compound, empowering researchers to harness its synthetic potential.

Synthesis of this compound

The most direct and efficient method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation.[9][10] Due to the acid sensitivity of the furan ring, which can lead to polymerization, milder catalysts are preferred over strong Lewis acids like AlCl₃.[11][12] We propose a protocol using a phosphoric acid catalyst with cyclobutanecarbonyl chloride as the acylating agent.

Proposed Reaction Scheme

Synthesis_Scheme furan 2-Methylfuran catalyst H₃PO₄ (cat.) CH₂Cl₂ 0 °C to rt acyl_chloride Cyclobutanecarbonyl Chloride target This compound hcl HCl catalyst->target catalyst->hcl byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Methylfuran (≥98%)

  • Cyclobutanecarbonyl chloride (≥98%)

  • Phosphoric acid (85%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylfuran (1.0 eq.) and anhydrous dichloromethane (approx. 2 M concentration relative to 2-methylfuran).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphoric acid (85%, 0.1 eq.).

  • Acylating Agent Addition: Add cyclobutanecarbonyl chloride (1.05 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Applications in Organic Synthesis

The unique combination of functional groups in this compound opens up numerous avenues for synthetic exploration.

Application 1: Synthesis of Bioactive Thiosemicarbazone Derivatives

The condensation of ketones with thiosemicarbazide to form thiosemicarbazones is a well-established method for generating compounds with significant biological activity, including potent anticancer and antimicrobial properties.[7] The furan-containing thiosemicarbazone scaffold is of particular interest in medicinal chemistry.

Derivatization_Scheme start_mol 2-Cyclobutanecarbonyl- 5-methylfuran conditions Ethanol cat. H₂SO₄ Reflux start_mol->conditions reagent Thiosemicarbazide reagent->conditions product Thiosemicarbazone Derivative conditions->product

Caption: Synthesis of a thiosemicarbazone derivative.

Materials:

  • This compound (1.0 eq.)

  • Thiosemicarbazide (1.1 eq.)

  • Ethanol (95%)

  • Sulfuric acid, concentrated (catalytic amount)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Add thiosemicarbazide to the solution, followed by 2-3 drops of concentrated sulfuric acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water. Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.

  • Characterization: Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application 2: Stereoselective Reduction to Chiral Alcohols

The reduction of the ketone functionality provides access to a secondary alcohol, introducing a new stereocenter. Chiral furan-containing alcohols are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Materials:

  • This compound (1.0 eq.)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: Purify the product by column chromatography on silica gel.

Summary of Key Data and Potential

The following table summarizes the key attributes and anticipated reaction outcomes for this compound.

Attribute/ReactionDescriptionExpected Outcome/YieldRationale/Reference
Synthesis Friedel-Crafts acylation of 2-methylfuran.Good to excellent yields (60-85%)Acylation of furans is a well-established, high-yielding reaction.[13][14]
Thiosemicarbazone Formation Condensation with thiosemicarbazide.High yields (>80%)This is typically a high-yielding condensation reaction.[7]
Ketone Reduction Reduction with NaBH₄.Excellent yields (>90%)NaBH₄ is a mild and efficient reagent for ketone reduction.
Medicinal Chemistry Potential Scaffold for bioactive compounds.High potentialFuran and cyclobutane motifs are prevalent in modern drug candidates.[1][5]

Conclusion

As a novel building block, this compound presents a compelling platform for synthetic chemists. Its straightforward synthesis and the presence of three distinct, synthetically valuable motifs provide a foundation for the rapid generation of molecular diversity. The protocols and applications detailed in this guide are intended to serve as a starting point for researchers in drug discovery, agrochemicals, and materials science to explore the rich chemistry this molecule has to offer.

References

  • Xu, C., Wittmann, S., et al. (2011). Synthesis of 2-Acyl Furans. Organic Chemistry Portal. Available at: [Link]

  • Choudhary, H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, R., et al. (2024). A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Scientific Research. Available at: [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. ResearchGate. Available at: [Link]

  • Naik, A. V., & Joseph, K. E. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Naik, A. V., & Joseph, K. E. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. OSTI.GOV. Available at: [Link]

  • Raut, V. A., et al. (2017). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK. Available at: [Link]

  • LookChem. (n.d.). Cas 3019-25-8,CYCLOBUTYL METHYL KETONE. LookChem. Available at: [Link]

  • ResearchGate. (2026). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Acetylfuran: A Crucial Building Block in Pharmaceutical Synthesis and Organic Chemistry. ningboinno.com. Available at: [Link]

  • Powers, S. L., et al. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]

  • Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed). Available at: [Link]

  • R Discovery. (1996). Organic Synthesis Utilizing 2-Phenylthiocyclobutyl Ketones1. R Discovery. Available at: [Link]

  • ALL ABOUT CHEMISTRY. (2020). Furan-Synthesis-Reactivity-Reactions. ALL ABOUT CHEMISTRY. Available at: [Link]

  • Wang, S., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]

  • Padwa, A. (2001). Furan as a versatile synthon. Modern Drug Discovery. Available at: [Link]

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Application Note: Antimicrobial Profiling of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the antimicrobial characterization of 2-Cyclobutanecarbonyl-5-methylfuran . As a specific furan derivative featuring a cyclobutane moiety, this compound represents a class of small molecules often investigated for their ability to disrupt microbial cell walls or metabolic pathways.

This guide moves beyond generic instructions, providing a rationale-based protocol compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines for New Chemical Entity (NCE) screening.

Introduction & Pharmacophore Rationale[1][2]

This compound combines a furan pharmacophore with a cyclobutane ring via a ketone linkage.

  • The Furan Ring: Historically associated with antimicrobial activity (e.g., nitrofurantoin). 5-methylfuran derivatives specifically have shown efficacy in disrupting bacterial redox systems and cell division [1].

  • The Cyclobutane Moiety: Introduces lipophilicity and steric bulk, potentially enhancing membrane permeability or altering binding affinity to target enzymes (e.g., FabI or DNA gyrase) compared to linear alkyl chains [2].

Objective: To determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Material Preparation & Safety

Compound Handling[3]
  • Physical State: Likely a colorless to pale yellow liquid or low-melting solid.

  • Solubility Profile: Lipophilic (LogP estimated ~2.0–2.5). Poorly soluble in water; highly soluble in DMSO, Ethanol, and Methanol.

  • Storage: Store neat compound at -20°C under inert gas (Argon/Nitrogen) to prevent furan ring oxidation.

Stock Solution Protocol

Critical Control Point: Inaccurate stock preparation is the #1 cause of screening failure.

  • Vehicle Selection: Dimethyl Sulfoxide (DMSO) is the required vehicle. It dissolves the furan derivative and is compatible with broth dilution up to 1% v/v.

  • Concentration: Prepare a 10,240 µg/mL Master Stock.

    • Calculation: Weigh 10.24 mg of compound -> dissolve in 1.0 mL 100% DMSO.

    • Why this concentration? When diluted 1:100 into the first well of a microplate (final 102.4 µg/mL), it allows for a standard 2-fold dilution series down to <0.1 µg/mL.

Experimental Workflows

Workflow Visualization

The following diagram outlines the logical flow from stock preparation to hit validation.

ScreeningWorkflow Stock Stock Prep (10 mg/mL in DMSO) QC QC Check (HPLC/NMR) Stock->QC Purity >95% Screen Primary Screen (Agar Well Diffusion) QC->Screen Pass MIC Secondary Screen (Broth Microdilution) Screen->MIC Zone > 10mm MBC Tertiary Screen (Plating for Kill) MIC->MBC Determine Cidal vs Static Analysis Data Analysis (IC50 / MIC50) MIC->Analysis MBC->Analysis

Figure 1: Decision-tree workflow for evaluating the antimicrobial potential of the furan derivative.

Phase 1: Primary Qualitative Screen (Agar Well Diffusion)

Use this phase to quickly assess if the compound has any biological activity before investing in quantitative MIC testing.

Protocol:

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL) of S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    
  • Seeding: Swab the Mueller-Hinton Agar (MHA) plate in three directions to create a lawn.

  • Wells: Punch 6mm wells using a sterile cork borer. Note: Do not use paper disks as lipophilic furans may bind to the cellulose fibers, preventing diffusion.

  • Loading: Add 50 µL of the stock solution (diluted to 1000 µg/mL in 5% DMSO/PBS) into the well.

  • Controls:

    • Pos: Ciprofloxacin (5 µg/mL).

    • Neg: 5% DMSO in PBS (Vehicle control).

  • Incubation: 37°C for 24 hours.

Success Criteria: A Zone of Inhibition (ZOI) > 10mm suggests potential activity warranting MIC determination.

Phase 2: Quantitative Determination (Broth Microdilution - MIC)

This protocol adheres to CLSI M07 guidelines [3].

Mechanism: The goal is to find the lowest concentration that inhibits visible growth.

Step-by-Step Protocol:

  • Plate Setup: Use a sterile 96-well polystyrene plate (U-bottom).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution Series:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of 200 µg/mL working solution (2% DMSO) to column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... discard 100 µL from Col 10.

    • Result: 2-fold dilution series from 100 µg/mL down to ~0.2 µg/mL.

    • Col 11: Growth Control (Bacteria + Media + DMSO).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension (diluted to

    
     CFU/mL) to wells 1–11.
    
    • Final Test Concentration: 50 µg/mL down to 0.1 µg/mL.

    • Final Cell Density:

      
       CFU/mL.
      
    • Final DMSO: 1% (Non-toxic limit).

  • Incubation: 37°C for 16–20 hours (Bacteria) or 35°C for 24–48 hours (Fungi/Yeast).

  • Readout: Visual turbidity check or Absorbance at 600nm (OD600).

Visualizing the Plate Layout:

PlateMap cluster_plate 96-Well Microplate Layout (Rows A-H) RowA 100µg 50µg 25µg 12.5µg 6.25µg 3.12µg 1.6µg 0.8µg 0.4µg 0.2µg Growth Sterile Legend Row A-C: S. aureus Row D-F: E. coli Row G-H: C. albicans

Figure 2: Standardized plate layout for MIC determination. Columns 1-10 contain the drug gradient.

Phase 3: Bactericidal Confirmation (MBC)

The MIC tells you what stops growth; the MBC tells you what kills the organism.

  • Identify the MIC well and all wells with higher concentrations (clear wells).

  • Sample 10 µL from each of these clear wells.

  • Spot onto fresh MHA plates (drug-free).

  • Incubate for 24 hours.

  • Calculation: The MBC is the lowest concentration that yields < 5 colonies (representing 99.9% killing of the initial inoculum).

Data Analysis & Interpretation

Calculating Activity

Organize your results in the following format. A "Hit" is generally defined as MIC < 10 µg/mL for synthetic small molecules.

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 25923DataData1–2Bactericidal
E. coliATCC 25922DataData>4Bacteriostatic
C. albicansATCC 10231DataDataN/AAntifungal
Troubleshooting Common Issues
  • Precipitation: The cyclobutane ring increases lipophilicity. If the compound crashes out in the aqueous broth (cloudiness not due to bacteria), repeat the assay using MH broth + 0.02% Tween 80 to stabilize the emulsion.

  • Skipped Wells: If growth occurs in high concentrations but not low ones, suspect pipetting error or "Eagle effect" (paradoxical growth). Repeat in triplicate.

References

  • Review of Furan Derivatives: Source: National Institutes of Health (NIH) / PubMed Title: Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans.[1][2] Link:[Link]

  • Cyclobutane in Medicinal Chemistry: Source: Journal of Medicinal Chemistry Title: The Cyclobutane Ring in Drug Discovery. Link:[Link]

  • Standard Protocols (CLSI): Source: Clinical and Laboratory Standards Institute Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link:[Link]

  • Furanone Antimicrobial Activity: Source: Frontiers in Microbiology Title: Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone.[3][2][4] Link:[Link]

Sources

Application Notes and Protocols for Anticancer Cell Line Testing of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 2-Cyclobutanecarbonyl-5-methylfuran, a novel synthetic furan derivative, for its potential anticancer activity. The furan nucleus is a well-established pharmacophore in numerous compounds exhibiting a range of biological activities, including potent anticancer effects.[1][2][3] Furan-containing molecules have been shown to target cancer cells through various mechanisms, such as inducing apoptosis and inhibiting critical cellular enzymes.[2] This guide details the fundamental principles and provides step-by-step protocols for assessing the cytotoxicity, pro-apoptotic activity, and cell cycle effects of this compound on cancer cell lines. The methodologies are designed to establish a robust preliminary profile of the compound's anticancer potential, a critical step in early-stage drug discovery.[4][5]

Introduction: The Rationale for Investigating Furan Derivatives in Oncology

The furan ring system is a core structural motif in a multitude of pharmacologically active compounds.[3] Its derivatives have garnered significant attention in medicinal chemistry due to their demonstrated efficacy as antibacterial, antiviral, anti-inflammatory, and notably, anticancer agents.[2][3][6] Numerous studies have highlighted the potent cytotoxic effects of furan-based compounds against a variety of cancer cell lines, often with minimal toxicity to normal cells, marking them as promising candidates for novel antitumor therapies.[1][3]

The anticancer activity of furan derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancerous cells.[1][7] Some furan-containing molecules have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][7] Given this compelling background, the investigation of novel furan derivatives like this compound is a rational and promising avenue in the search for next-generation cancer therapeutics.

Foundational In Vitro Assays for Anticancer Activity Profiling

A systematic in vitro evaluation is the cornerstone of preclinical assessment for any potential anticancer drug.[4] This section outlines the essential assays to determine the cytotoxic and mechanistic properties of this compound.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HeLa cervical cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[10]

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10][11] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: The following day, prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).[11]

  • Incubation: Incubate the plates for 48 to 72 hours.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Induction: Annexin V/Propidium Iodide Staining

A key mechanism of action for many anticancer drugs is the induction of apoptosis.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[13] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[13]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours. Harvest both adherent and floating cells.[13][14]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[13][14]

  • Resuspension: Resuspend the cell pellet in the provided binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13][14] Collect data for at least 10,000 events per sample.[15]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Disruption of the cell cycle is another hallmark of many anticancer agents.[7] Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in each cell.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[15][16]

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours). Harvest the cells.

  • Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.[15][16] Store the fixed cells at -20°C for at least 2 hours.[15]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.[15]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer.[15]

Data Analysis: The DNA content is measured, and a histogram is generated. The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation. Quantitative data should be summarized in tables, and complex biological processes should be visualized using diagrams.

Tabular Data Summary

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549Lung Carcinoma18.2 ± 2.11.5 ± 0.2
HeLaCervical Cancer9.5 ± 1.20.7 ± 0.09

Note: The data presented above are for illustrative purposes and will vary depending on the specific experimental conditions.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Seed in 96-well or 6-well plates cell_culture->seeding treatment Treat with This compound seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Calculation mtt->ic50 flow_cytometry Flow Cytometry Data Acquisition apoptosis->flow_cytometry cell_cycle->flow_cytometry cell_phase Cell Phase Quantification flow_cytometry->cell_phase

Caption: General workflow for in vitro anticancer screening.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound's anticancer potential. Successful demonstration of cytotoxicity, apoptosis induction, and cell cycle arrest would warrant further investigation. Subsequent studies could include exploring the compound's effects on specific molecular targets, such as key proteins in apoptotic or cell cycle pathways, and expanding the testing to a broader panel of cancer cell lines, including drug-resistant models. These foundational studies are indispensable for guiding the progression of promising compounds like this compound through the drug discovery pipeline.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, N. A., Al-Zahrani, E. A., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (75), e50338. [Link]

  • El-Sayed, N. N. E., Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, N. A., & Al-Zahrani, E. A. (2011). Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line. European Journal of Medicinal Chemistry, 46(9), 4564–4572. [Link]

  • Khan, I., & Ibrar, A. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(2), 245–254. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, J. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4239. [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. BioVision. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Wang, L., Zhang, Y., Liu, Y., Li, J., & Wang, Y. (2019). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 16(8), 913-923. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sharma, P., Kumar, A., & Singh, B. (2024). A comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research, 13(8), 239-259. [Link]

  • Uddin, M. S., Mamun, A. A., & Rahman, M. A. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Molecules, 25(16), 3583. [Link]

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent. [Link]

  • Singh, P., & Singh, P. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Journal of Heterocyclic Chemistry. [Link]

  • van der Meer, D., van der Meel, R., & Lammers, T. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3433-3440. [Link]

  • Kumar, A., Kumar, A., Singh, B., & Singh, B. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6013. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Georgia. [Link]

  • Wang, Y., & Liu, Y. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Cancers, 12(4), 935. [Link]

  • Kim, H. J., & Kim, Y. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 73(1), 7-5. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Smith, A. B., & Jones, C. D. (2018). Anti-tumor Compounds Based on a Natural Product Consensus Pharmacophore. Journal of Medicinal Chemistry, 61(5), 2145–2155. [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]

  • Zhang, Y., & Wang, J. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 14(7), 452. [Link]

  • El-Sayed, N. N. E., Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2010). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 15(11), 7951–7962. [Link]

  • Smith, A. B., & Jones, C. D. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6478. [Link]

  • Reaction Biology. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. [Link]

  • Smith, A. B., & Jones, C. D. (2015). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

  • Smith, A. B., & Jones, C. D. (2025). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Tetrahedron: Asymmetry. [Link]

Sources

Topic: Prospective Applications of 2-Cyclobutanecarbonyl-5-methylfuran in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As a Senior Application Scientist, it is important to note that 2-Cyclobutanecarbonyl-5-methylfuran is a novel chemical entity with no established applications in the current body of scientific literature. This document, therefore, serves as a prospective guide, extrapolating potential uses based on the known chemical reactivity of its constituent functional groups: the furan ring and the cyclobutyl ketone. The protocols herein are theoretical frameworks designed to serve as a validated starting point for pioneering research into this compound's role in next-generation materials.

Introduction: Unveiling a Novel Building Block

In the continuous search for sustainable and high-performance materials, furan derivatives, sourced from renewable biomass, have emerged as critical building blocks.[1][2] These compounds offer a green alternative to traditional petrochemicals for creating advanced polymers and resins.[1][3][4] this compound combines the versatile reactivity of a substituted furan ring with the unique stereochemical and physical contributions of a cyclobutyl moiety. The strained cyclobutane ring can impart rigidity and enhanced thermal properties to polymer backbones, a desirable trait for high-performance plastics.[5]

This guide explores three potential, high-impact applications for this molecule, providing the scientific rationale and detailed experimental protocols to investigate its utility as a monomer for self-healing polymers, a precursor to high-performance bio-based polyesters, and a component in photocurable resins.

Molecular Structure and Predicted Properties:

The molecule consists of a 2-methylfuran ring acylated at the 5-position with a cyclobutanecarbonyl group.

PropertyPredicted ValueScientific Rationale
Molecular Formula C₁₀H₁₂O₂From structure
Molecular Weight 164.20 g/mol From formula
Appearance Colorless to pale yellow liquidTypical for furan derivatives of this molecular weight.
Boiling Point ~260-280 °C (at 760 mmHg)Estimated based on structurally similar aromatic ketones.
Solubility Soluble in common organic solvents (THF, CH₂Cl₂, Acetone); Insoluble in water.Expected polarity based on the furan and ketone groups.[6]
Key Reactive Sites Furan Diene System, Ketone Carbonyl GroupThe furan ring is active in cycloadditions and electrophilic substitution; the ketone is reactive towards nucleophiles and photoreduction.

Application I: Monomer for Thermally Reversible and Self-Healing Polymers

Scientific Rationale: The furan ring is an excellent diene for the Diels-Alder (DA) reaction, a cycloaddition that can be thermally reversible. By reacting the difunctional furan monomer (considering its potential for further reactions) or a derivative with a bismaleimide (a dienophile), a polymer can be formed.[7] The resulting adducts can be designed to undergo a retro-Diels-Alder (rDA) reaction at elevated temperatures, breaking the polymer chains and allowing the material to flow and "heal" cracks, only to reform the covalent bonds upon cooling. The bulky cyclobutyl side group is hypothesized to influence the polymer's glass transition temperature (Tg) and solubility, potentially improving its processability.

Diels_Alder_Polymerization Workflow for Self-Healing Polymer Synthesis Monomer 2-Cyclobutanecarbonyl- 5-methylfuran Polymer Thermoreversible Polymer Network Monomer->Polymer Diels-Alder (Heat, 60-80°C) Dienophile Bismaleimide Dienophile->Polymer Healed Healed Material Polymer->Healed Damage Healed->Polymer Retro-Diels-Alder / Diels-Alder (Heat, >100°C then cool)

Caption: Reversible Diels-Alder reaction for self-healing polymer networks.

Protocol 2.1: Synthesis and Characterization of a Furan-Maleimide Reversible Polymer

Objective: To synthesize a polymer from this compound and 1,1'-(Methylenedi-4,1-phenylene)bismaleimide and to validate its thermal reversibility.

Materials:

  • This compound (assuming difunctional derivative or use as a chain terminator for property tuning)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Schlenk flask with condenser, nitrogen inlet, magnetic stirrer, and heating mantle.

Procedure:

  • Reagent Preparation: In a 100 mL Schlenk flask, dissolve 10 mmol of the furan monomer and 10 mmol of the bismaleimide in 40 mL of anhydrous DMF. Causality: Stoichiometric balance is crucial for achieving high molecular weight. DMF is an excellent polar aprotic solvent for this type of polymerization.

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen for 20 minutes while stirring to remove oxygen, which can cause side reactions at high temperatures.

  • Polymerization: Heat the reaction mixture to 70 °C under a positive pressure of nitrogen. Maintain this temperature for 48 hours. The progress can be monitored by an observable increase in the solution's viscosity.

  • Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into 400 mL of vigorously stirring methanol. This separates the polymer from the solvent and unreacted monomers.

  • Purification & Drying: Collect the polymer precipitate by vacuum filtration. Wash thoroughly with fresh methanol (3 x 50 mL). Dry the polymer in a vacuum oven at 50 °C for 24 hours to remove all residual solvent.

Self-Validating Characterization:

  • FTIR Spectroscopy: Confirm the reaction by observing the disappearance of the maleimide C=C peak (~1500 cm⁻¹) and the appearance of new peaks corresponding to the DA adduct.

  • ¹H NMR Spectroscopy: Dissolve the polymer in DMSO-d₆. The disappearance of furan and maleimide proton signals and the appearance of new signals for the oxanorbornene bridge will confirm covalent bond formation.

  • Differential Scanning Calorimetry (DSC): Heat the dried polymer sample from 30 °C to 150 °C at 10 °C/min. An endothermic peak, typically above 100 °C, indicates the energy-requiring retro-Diels-Alder reaction (bond-breaking). A subsequent cooling and reheating cycle should show an exothermic peak (Diels-Alder, bond-reforming), confirming reversibility.

Application II: Precursor for High-Performance Bio-Based Polyesters

Scientific Rationale: High-performance polyesters with exceptional thermal stability and mechanical strength often rely on rigid monomer units. The monomer 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) is a known substitute for Bisphenol A (BPA), used to create tough, clear copolyesters.[5] We hypothesize that this compound can be chemically modified into a novel diol monomer, (5-(1-hydroxycyclobutyl)-2-methyl)furan , which contains both the rigid cyclobutane ring and the bio-based furan moiety. Polymerizing this novel diol with a standard diacid like terephthaloyl chloride could yield a new class of high-Tg, partially bio-based polyesters.

Polyester_Synthesis Workflow for High-Tg Polyester Synthesis StartMat 2-Cyclobutanecarbonyl- 5-methylfuran Reduction Reduction (e.g., NaBH₄) StartMat->Reduction Diol Novel Furan-Cyclobutane Diol Monomer Reduction->Diol Polymerization Polycondensation Diol->Polymerization Diacid Terephthaloyl Chloride Diacid->Polymerization Polyester High-Performance Polyester Polymerization->Polyester

Caption: Proposed synthetic workflow from starting material to polyester.

Protocol 3.1: Two-Step Synthesis of a Novel Furan-Based Polyester

Objective: To convert the starting ketone into a diol monomer and subsequently polymerize it to form a high-performance polyester.

Part A: Synthesis of the Diol Monomer

  • Reduction Setup: In a round-bottom flask cooled in an ice bath (0 °C), dissolve 10 mmol of this compound in 50 mL of methanol.

  • Reducing Agent Addition: Slowly add 12 mmol of sodium borohydride (NaBH₄) in small portions. Causality: NaBH₄ is a mild and selective reducing agent for ketones that will not affect the furan ring. The reaction is exothermic, necessitating slow addition and cooling to prevent side reactions.

  • Reaction & Quenching: Stir the reaction at room temperature for 4 hours. Quench the reaction by carefully adding 1 M HCl until the effervescence stops.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude diol via column chromatography.

Part B: Polycondensation

  • Reaction Setup: In a flame-dried Schlenk flask under nitrogen, dissolve 5 mmol of the purified diol monomer and 10.5 mmol of pyridine in 30 mL of anhydrous THF.

  • Acid Chloride Addition: Cool the solution to 0 °C and add a solution of 5 mmol of terephthaloyl chloride in 15 mL of anhydrous THF dropwise over 30 minutes. Causality: Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Dropwise addition at low temperature controls the exothermic reaction and promotes controlled polymer growth.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Isolation: Precipitate the polyester into 300 mL of methanol, filter the solid, and dry it in a vacuum oven at 80 °C.

Self-Validating Characterization:

  • NMR (Monomer & Polymer): Confirm the reduction of the ketone in the monomer step by the disappearance of the ketone signal in ¹³C NMR and the appearance of a new alcohol proton in ¹H NMR. For the polymer, confirm the formation of the ester linkage.

  • GPC (Polymer): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polyester to confirm successful polymerization.

  • DSC/TGA (Polymer): Measure the glass transition temperature (Tg) and thermal decomposition temperature (Td) to evaluate the polymer's thermal properties. A high Tg would validate the hypothesis that the rigid monomer structure enhances thermal performance.

Conclusion and Future Outlook

This compound stands as a molecule of significant theoretical potential at the intersection of sustainable chemistry and advanced materials. The protocols detailed in this guide provide a robust, scientifically-grounded framework for initiating its exploration. The successful synthesis of self-healing polymers or high-Tg polyesters from this novel building block would represent a significant advancement, validating the rational design of functional materials from bio-inspired chemical architectures. Further research could also explore its use in pharmaceuticals or as a chiral intermediate, broadening its impact across scientific disciplines.

References

  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • Algor Cards.
  • Slideshare.
  • ACS Publications. (2020, June 30). Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins.
  • MDPI. (2023, February 22).
  • LookChem.Cas 3019-25-8,CYCLOBUTYL METHYL KETONE.
  • ResearchGate. (2025, August 10). Ketene-Based Route to rigid Cyclobutanediol Monomers for the Replacement of BPA in High Performance Polyesters.
  • CymitQuimica.CAS 3019-25-8: Cyclobutyl methyl ketone.
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

Sources

Application Note: Strategic Derivatization of 2-Cyclobutanecarbonyl-5-methylfuran for Medicinal Chemistry Library Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale

The furan ring is a cornerstone of medicinal chemistry, found in numerous clinically approved drugs and bioactive natural products.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable pharmacophore.[4] Furthermore, the furan ring is often employed as a bioisosteric replacement for phenyl groups, offering a distinct profile in terms of polarity, metabolic stability, and solubility, which can be strategically exploited to overcome pharmacokinetic challenges.[4][5][6]

The core scaffold, 2-cyclobutanecarbonyl-5-methylfuran, combines this privileged heterocycle with a cyclobutane ring. Saturated carbocycles like cyclobutane are increasingly used in drug design to introduce conformational rigidity and three-dimensional topology, moving away from the "flat" structures often associated with poor pharmacokinetic profiles.[7] This strategic combination provides multiple vectors for chemical modification, enabling a systematic exploration of the surrounding chemical space to identify novel therapeutic agents.

This application note details three primary derivatization strategies:

  • Modification of the Ketone Linker: Rapidly introduce new functional groups and chiral centers.

  • Functionalization of the Furan Ring: Modulate electronic properties and explore new binding interactions.

  • Variation of the Cyclobutyl Moiety: Probe steric and conformational requirements of the target.

The following protocols are designed to be robust and adaptable, providing a solid foundation for library synthesis.

Synthesis of the Core Scaffold

The starting material, this compound, can be reliably synthesized via a Friedel-Crafts acylation of commercially available 2-methylfuran with cyclobutanecarbonyl chloride.

cluster_start Starting Materials SM1 2-Methylfuran Reagent AlCl₃ (Lewis Acid) DCM, 0°C to RT SM1->Reagent SM2 Cyclobutanecarbonyl Chloride SM2->Reagent Product 2-Cyclobutanecarbonyl- 5-methylfuran (Core Scaffold) Reagent->Product Friedel-Crafts Acylation

Caption: Workflow for the synthesis of the core scaffold.

Derivatization Strategies & Protocols

The true power of this scaffold lies in its potential for diversification. The diagram below illustrates the primary avenues for modification, each targeting a distinct region of the molecule to systematically probe structure-activity relationships (SAR).

cluster_ketone Ketone Modification cluster_furan Furan Ring Functionalization cluster_cyclo Cyclobutyl Modification Core Core Scaffold: 2-Cyclobutanecarbonyl- 5-methylfuran K1 Reduction to Alcohol Core->K1 Vector 1 K2 Reductive Amination Core->K2 Vector 1 K3 Hydrazone Formation Core->K3 Vector 1 F1 Electrophilic Bromination (C4) Core->F1 Vector 2 C2 Acylation with Modified Acid Core->C2 Vector 3 C1 Synthesis of Substituted Cyclobutanecarboxylic Acids C1->C2

Caption: Overview of derivatization strategies for the core scaffold.

Strategy 1: Modification of the Ketone Linker

The carbonyl group is an ideal handle for rapid diversification. These reactions are typically high-yielding and introduce significant structural and functional changes.

  • Principle: The reduction of the ketone to a secondary alcohol introduces a chiral center and a valuable hydrogen bond donor/acceptor group. This seemingly simple change can dramatically alter binding interactions with a biological target. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the starting ketone in MeOH (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired alcohol.

  • Expected Outcome: A colorless oil or white solid. Characterization by ¹H NMR should show the disappearance of the ketone and the appearance of a new signal for the carbinol proton (CH-OH) and a broad singlet for the hydroxyl proton.

  • Principle: Reductive amination is one of the most robust methods in medicinal chemistry for installing amine functionality. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that is tolerant of a wide range of functional groups.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine of choice (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic, ~5% v/v)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a solution of the starting ketone in DCE, add the selected amine followed by catalytic acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add NaBH(OAc)₃ in one portion.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography or preparative HPLC.

  • Trustworthiness: This reaction is highly reliable. If the reaction stalls, gentle heating (e.g., 40-50 °C) can facilitate iminium formation. The use of a slight excess of the amine can also drive the reaction to completion.

Strategy 2: Functionalization of the Furan Ring
  • Principle: The furan ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The existing substituents at the 2- and 5-positions direct incoming electrophiles to the 3- and 4-positions. Halogenation, particularly bromination, at the C4 position provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), vastly expanding the accessible chemical space.

  • Protocol 3: Electrophilic Bromination

    • Materials:

      • This compound (1.0 eq)

      • N-Bromosuccinimide (NBS) (1.05 eq)

      • Tetrahydrofuran (THF)

    • Procedure:

      • Dissolve the starting material in THF in a flask protected from light.

      • Cool the solution to 0 °C.

      • Add NBS portion-wise over 15 minutes.

      • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2 hours.

      • Monitor by TLC or LC-MS. Upon completion, quench with aqueous sodium thiosulfate.

      • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

      • Purify by flash column chromatography.

    • Expertise: The C4 position is generally favored for monobromination under these mild conditions due to steric hindrance from the adjacent cyclobutanecarbonyl group. Using a non-polar solvent can sometimes improve selectivity.

Characterization of Derivatives

Unequivocal structural confirmation is critical. A combination of NMR spectroscopy and mass spectrometry should be employed for all new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The furan protons typically appear as doublets or multiplets in the aromatic region (δ 6.0-7.5 ppm). Upon derivatization, characteristic shifts will be observed. For example, in the alcohol product from Protocol 1, a new upfield signal around δ 4.5-5.5 ppm corresponding to the CH-OH proton is expected.

  • ¹³C NMR: The carbon atoms of the furan ring have distinct chemical shifts, with C2 and C5 appearing further downfield (~150-160 ppm) than C3 and C4 (~110-120 ppm).[8] These values provide a reliable way to confirm the position of new substituents.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives. Electron impact (EI) or electrospray ionization (ESI) can be used. Furan derivatives often show characteristic fragmentation patterns, including the loss of CO or cleavage of the side chain.[11]

Derivative Type Key ¹H NMR Signal (Expected δ, ppm) Expected Mass (M+H)⁺ Rationale for Synthesis
Alcohol (from P1) ~4.8 (d, 1H, -CHOH-)167.10Introduce H-bond donor/acceptor, new chiral center.
Amine (from P2, with benzylamine) ~4.2 (m, 1H, -CHNH-), 7.2-7.4 (m, 5H, Ar-H)256.17Introduce basic center for salt formation, explore new binding vectors.
Bromo-Furan (from P3) ~6.5 (s, 1H, Furan C3-H)245.00 / 247.00Provide handle for cross-coupling reactions to build complexity.

Medicinal Chemistry Application: A SAR-Driven Approach

The derivatization of the this compound scaffold is not random; it is a guided search for improved biological activity and drug-like properties. Each modification probes a specific aspect of the molecule's interaction with its environment.

cluster_sar Structure-Activity Relationship (SAR) Exploration Core Core Scaffold Mod_Ketone Modify Ketone (H-bonding, Chirality) Core->Mod_Ketone Mod_Furan Modify Furan Ring (Electronics, π-stacking) Core->Mod_Furan Mod_Cyclo Modify Cyclobutane (Sterics, Lipophilicity) Core->Mod_Cyclo Potency Potency & Selectivity ADME ADME Properties (Solubility, Stability) Mod_Ketone->Potency Probe Polar Pocket Mod_Ketone->ADME Improve Solubility Mod_Furan->Potency Probe Aromatic Pocket Mod_Furan->ADME Block Metabolism Mod_Cyclo->Potency Probe Hydrophobic Pocket Mod_Cyclo->ADME Tune Lipophilicity

Caption: Logic diagram for SAR exploration using the scaffold.

  • Probing Polarity and H-Bonding: The ketone modifications (Protocols 1 & 2) directly alter the hydrogen bonding capacity. Converting the ketone (H-bond acceptor) to an alcohol (donor/acceptor) or an amine (donor/acceptor, basic) can reveal critical interactions within a protein binding site.[12]

  • Tuning Electronics and Metabolism: Functionalizing the furan ring (Protocol 3) alters its electronic nature. Adding an electron-withdrawing group like a bromine atom can make the ring less susceptible to oxidative metabolism, a common liability for furan-containing compounds.[4]

  • Optimizing Sterics and Lipophilicity: While not detailed with a protocol, synthesizing analogs with substituted cyclobutane rings allows for fine-tuning of the molecule's size, shape, and lipophilicity (LogP) to optimize cell permeability and minimize off-target effects.

Conclusion

The this compound scaffold represents a versatile and promising starting point for drug discovery programs. Its strategic design combines the well-validated utility of the furan heterocycle with the beneficial three-dimensional properties of a cyclobutane moiety. The derivatization protocols outlined in this application note provide reliable and efficient pathways to generate structurally diverse libraries. By systematically modifying the ketone linker, furan ring, and cyclobutyl group, medicinal chemists can effectively explore the structure-activity landscape to develop novel candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Application of furan derivative in medicinal field. ResearchGate. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. The Pharma Innovation Journal. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Charges of the three bioisosteric moieties (carboxylic acid, furan, and...). ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]

  • The synthetic routes to cyclobutanes. ResearchGate. Available at: [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. Available at: [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Semantic Scholar. Available at: [Link]

  • RSC Medicinal Chemistry. Cardiff University. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process chemistry and scale-up parameters for synthesizing 2-Cyclobutanecarbonyl-5-methylfuran , a critical intermediate in the manufacturing of opioid agonist-antagonists such as Nalbuphine (Nubain) .

The synthesis relies on a Friedel-Crafts acylation of 2-methylfuran with cyclobutanecarbonyl chloride. While theoretically straightforward, the scale-up is complicated by the acid-sensitivity of the furan ring (prone to polymerization/tarring) and the high exothermicity of the acylation. This guide prioritizes a "Reverse Addition" strategy using Stannic Chloride (


) or Ferric Chloride (

) to maximize regioselectivity (C5 position) and minimize defuranization.
Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% (Isolated)
Purity (HPLC) > 98.5%
Regioselectivity > 99:1 (5-position vs. 3-position)
Throughput Scalable to 50L+ Reactor Volume

Retrosynthetic & Mechanistic Analysis

The target molecule is constructed via electrophilic aromatic substitution.[1][2][3] The 2-methyl group activates the furan ring, directing the incoming acylium ion primarily to the 5-position (alpha to the oxygen, distal to the methyl).

Reaction Scheme

Critical Mechanistic Insight

Furan derivatives are "acid-phobic." In the presence of strong protic acids or unmoderated Lewis acids, they undergo ring-opening and polymerization.

  • Risk: Adding the catalyst directly to the furan causes immediate tar formation.

  • Solution: Pre-form the Acylium Complex (Acyl Chloride + Lewis Acid) and add the furan slowly to this complex. This ensures the furan immediately reacts with the electrophile rather than sitting in an acidic soup.

Process Safety & Thermodynamics

Hazard Identification
  • 2-Methylfuran: Flash point -22°C. Highly Flammable. Potential peroxide former.[4]

  • Cyclobutanecarbonyl Chloride: Corrosive, lachrymator. Reacts violently with water.

  • Stannic Chloride (

    
    ):  Fuming liquid, corrosive. Liberates HCl on contact with moisture.
    
Thermal Management

The formation of the acylium complex is exothermic (


), and the subsequent substitution is highly exothermic (

).
  • Control Strategy: Active cooling (jacketed reactor) is mandatory. The addition rate of 2-methylfuran is the limiting agent for temperature control.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 20L Jacketed Glass Reactor with overhead stirring (anchor impeller), N2 purge, and reflux condenser.

  • Solvent: Dichloromethane (DCM), Anhydrous (< 0.05% water).

  • Reagents:

    • Cyclobutanecarbonyl chloride (1.05 equiv)

    • 
       (1.10 equiv) or 
      
      
      
      (anhydrous)
    • 2-Methylfuran (1.00 equiv)

Step-by-Step Execution
Phase 1: Complex Formation (The "Acylating Soup")
  • Inerting: Purge reactor with

    
     for 30 mins. Ensure internal temp is 20°C.
    
  • Charge 1: Load Dichloromethane (10 Vol) and Cyclobutanecarbonyl chloride (1.05 equiv) . Stir at 250 RPM.

  • Cooling: Chill the reactor contents to -10°C .

  • Catalyst Addition: Add

    
     (1.10 equiv)  dropwise via an addition funnel.
    
    • Observation: The solution will darken (yellow/orange) as the acylium complex forms.

    • Caution: Maintain internal temp < 0°C.

Phase 2: The Reaction (Furan Addition)
  • Soak: Allow the complex to stir at -5°C for 30 minutes.

  • Controlled Addition: Charge 2-Methylfuran (1.00 equiv) diluted in DCM (2 Vol) into the addition funnel.

  • Dosing: Add the furan solution dropwise over 2–3 hours .

    • Critical Process Parameter (CPP):Internal Temperature must not exceed +5°C. If temp spikes, stop addition immediately.

    • Reasoning: High temps favor polymerization of the furan.

  • Post-Reaction: After addition is complete, warm the mixture to 20°C over 1 hour and stir for an additional 2 hours.

Phase 3: Quench & Workup
  • Quench Prep: Prepare a separate vessel with Ice Water (15 Vol) and HCl (1M, 2 Vol) .

  • Transfer: Slowly pour the reaction mixture into the stirred ice water. (Do not add water to the reactor; the violent hydrolysis of excess

    
     can cause eruptions).
    
  • Separation: Separate the organic (DCM) layer. Extract aqueous layer with DCM (2 x 5 Vol).

  • Wash: Wash combined organics with:

    • Water (1 x 5 Vol)

    • Sat.

      
       (1 x 5 Vol) – Watch for 
      
      
      
      evolution.
    • Brine (1 x 5 Vol)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
    
Purification

The crude material is typically a dark oil.

  • High Purity Route: High-vacuum distillation.

    • Boiling Point: ~110–115°C at 0.5 mmHg (Approximate, based on MW).

  • Alternative: If the product solidifies (depending on ambient temp/purity), recrystallize from Hexane/EtOAc (9:1).

Workflow Visualization

G Start START: Reactor Prep N2 Purge, Dry DCM Complex Complex Formation Charge Acyl Chloride + SnCl4 Temp: -10°C Start->Complex Charge Reagents Addition Controlled Addition Add 2-Methylfuran slowly CPP: Temp < 5°C Complex->Addition Acylium Ion Ready Reaction Reaction Completion Warm to 20°C Stir 2 hrs Addition->Reaction Electrophilic Subst. Quench Quench Pour INTO Ice/Water Exothermic! Reaction->Quench Complete Conversion Workup Workup Phase Separation NaHCO3 Wash Quench->Workup Hydrolysis of Cat. Purification Purification Vacuum Distillation or Crystallization Workup->Purification Crude Oil Product FINAL PRODUCT This compound Purification->Product >98% Purity

Caption: Process flow for the regioselective acylation of 2-methylfuran via the "Reverse Addition" method.

In-Process Controls (IPC) & Troubleshooting

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Furan absorption).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Black Tar Formation Reaction temp too high or Catalyst added to Furan directly.Ensure "Reverse Addition" (Furan into Complex). Keep T < 0°C.
Low Yield (< 50%) Moisture in reactor (kills catalyst) or incomplete conversion.Verify solvent dryness (KF < 0.05%). Increase catalyst to 1.2 equiv.
Regio-isomers present Temperature spikes during addition.Slow down addition rate. Ensure efficient stirring/cooling.
Product Color Oxidation of furan ring.Store product under Argon/Nitrogen in the dark.

References

  • Endo Laboratories (DuPont). (1978). Process for the preparation of nalbuphine.[5][6] US Patent 4,115,413. Link

  • Endoma-Arias, M. A., et al. (2013).[7] General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine.[7] Advanced Synthesis & Catalysis, 355(9), 1869-1873. Link

  • PubChem. (n.d.). Nalbuphine Compound Summary.[5][8] National Center for Biotechnology Information. Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[1][9][10] Wiley-Interscience. (Standard text for mechanistic grounding of Acylium ion formation).

Sources

Troubleshooting & Optimization

Improving the yield of 2-Cyclobutanecarbonyl-5-methylfuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Process Chemistry Subject: Optimization of 2-Cyclobutanecarbonyl-5-methylfuran Synthesis Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield issues with the synthesis of This compound . This molecule is a critical pharmacophore, often serving as a lipophilic building block in the development of non-narcotic analgesics and opioid receptor modulators (analogous to the cyclobutyl-methyl moieties found in Nalbuphine and Butorphanol).

The primary synthetic route is the Friedel-Crafts acylation of 2-methylfuran (Sylvan) with cyclobutanecarbonyl chloride.

The Diagnostic Verdict: If you are experiencing low yields (below 60%) or the formation of a dark, viscous "tar," the root cause is almost certainly polymerization of the furan ring due to improper Lewis acid management. 2-Methylfuran is highly acid-sensitive (acid-catalyzed ring opening).

This guide replaces standard textbook protocols with a "Reverse Addition" methodology using milder Lewis acids to protect the furan ring.

Module 1: The Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your specific failure mode.

TroubleshootingTree Start Identify Failure Mode Observation What is the visual appearance of the reaction mixture? Start->Observation BlackTar Black/Dark Brown Tar (Viscous/Solidified) Observation->BlackTar Dark/Gummy ClearLowYield Clear/Amber Solution but Low Conversion Observation->ClearLowYield No reaction Polymerization DIAGNOSIS: Polymerization Cause: Free Lewis Acid excess or Temperature > 0°C BlackTar->Polymerization Moisture DIAGNOSIS: Catalyst Deactivation Cause: Wet solvent or Old Catalyst (Hydrolysis) ClearLowYield->Moisture Action1 SOLUTION: Switch to SnCl4 & Use Reverse Addition Polymerization->Action1 Action2 SOLUTION: Resublime Catalyst & Check Solvent Water (<50ppm) Moisture->Action2

Figure 1: Diagnostic logic for Friedel-Crafts acylation of acid-sensitive furans.

Module 2: The "Reverse Addition" Protocol

Standard Protocol Failure: Adding the Lewis Acid (catalyst) directly to the 2-methylfuran initiates immediate cationic polymerization. Correct Protocol: You must generate the electrophile (acylium ion) first, then introduce the furan to the complex.

Optimized Reagent Table
ComponentRoleEquiv.Notes
Cyclobutanecarbonyl Chloride Electrophile Source1.1Distill before use if yellow/cloudy.
Tin(IV) Chloride (SnCl₄) Lewis Acid Catalyst1.1 - 1.2Crucial: Milder than AlCl₃. Reduces tarring.
2-Methylfuran Nucleophile1.0Dry over MgSO₄. Freshly distilled preferred.
Dichloromethane (DCM) Solvent--Anhydrous (<50 ppm H₂O).
Nitromethane (Optional) Co-solvent--Can boost yield by stabilizing the acylium ion.
Step-by-Step Methodology
  • Acylium Ion Generation (The "Pre-Complex"):

    • In a flame-dried 3-neck flask under Nitrogen/Argon, dissolve Cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol).

    • Cool the solution to -10°C (Ice/Acetone or cryocooler).

    • Add SnCl₄ (1.1 eq) dropwise via syringe.

    • Observation: The solution may turn slight yellow or precipitate a complex. Stir for 15 minutes. This ensures all Lewis acid is bound to the chloride, forming the active acylium species.

  • Controlled Addition:

    • Dissolve 2-methylfuran (1.0 eq) in a small volume of DCM.

    • Add this solution dropwise to the pre-formed acylium complex at -10°C over 30–60 minutes.

    • Why? This keeps the concentration of free unreacted furan low relative to the electrophile, favoring acylation over polymerization.

  • Reaction & Quench:

    • Allow to warm strictly to 0°C (do not heat to reflux yet). Monitor by TLC/HPLC.

    • Quenching: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and 1M HCl .

    • Note: Avoid basic quenching (NaHCO₃) initially, as tin salts can form gelatinous emulsions at neutral pH. Keep it acidic to break the chelate, then wash.

Module 3: Mechanistic Insight & Troubleshooting FAQs

Q1: Why did my reaction turn into a black solid (Charring)?

A: This is the classic "Furan Resin" formation. Furans are essentially enol ethers hidden in a ring. Strong Lewis acids like Aluminum Chloride (AlCl₃) or Boron Trifluoride (BF₃) can coordinate to the furan oxygen or protonate the ring (if moisture is present), triggering a cationic chain reaction.

  • Fix: Switch from AlCl₃ to SnCl₄ (Stannic Chloride) or ZnCl₂ . SnCl₄ is strong enough to generate the acylium ion but "soft" enough to minimize direct coordination to the furan oxygen.

Q2: Can I use AlCl₃ if I don't have SnCl₄?

A: Yes, but you must modify the conditions:

  • Use Nitromethane as the solvent. Nitromethane complexes with AlCl₃, moderating its acidity.

  • Maintain temperature strictly below -20°C.

  • Ensure the "Reverse Addition" (Step 1 above) is followed perfectly.

Q3: I see the product, but it's contaminated with an isomer.

A: Regioselectivity is generally high because the 2-position is blocked by the methyl group, directing attack to the 5-position.

  • Scenario: If you see a secondary peak, it might be ring-opening or acyl migration (rare).

  • Scenario: If you see di-acylation , you are running the reaction too hot or with too much excess acid chloride. The first acyl group deactivates the ring, so di-acylation usually requires forcing conditions. Keep T < 0°C.

Q4: How do I remove the tin residues?

A: Tin can be sticky. After the acid quench and phase separation:

  • Wash the organic layer with 10% KF (Potassium Fluoride) solution. This forms insoluble polymeric tin fluorides (SnFₓ) that can be filtered off.

  • Alternatively, wash with Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate the metal.

Module 4: Pathway Visualization

Understanding the mechanism clarifies why the "Pre-Complex" step is non-negotiable.

ReactionPathway AcidCl Cyclobutanecarbonyl Chloride Acylium Acylium Ion Complex (Active Electrophile) AcidCl->Acylium Complexation (-10°C) LewisAcid Lewis Acid (SnCl4) LewisAcid->Acylium Furan 2-Methylfuran SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex Polymer Polymerized Furan (Black Tar) Furan->Polymer Direct contact with Free Lewis Acid Acylium->SigmaComplex + Furan (Slow Addition) Product 2-Cyclobutanecarbonyl- 5-methylfuran SigmaComplex->Product - H+ (Aromatization)

Figure 2: Reaction pathway highlighting the critical Acylium formation step to avoid polymerization.

References

  • Friedel-Crafts Acylation of Furans (General Methodology)

    • Title: "Acylation of Furan and Thiophene Deriv
    • Source:Comprehensive Organic Synthesis.
    • Relevance: Establishes SnCl₄ as the preferred catalyst for acid-sensitive heterocycles to prevent ring opening.
    • URL:

  • Nalbuphine/Opioid Synthesis Context

    • Title: "Process for the synthesis of nalbuphine having low levels of beta-epimer" (WO1995032973A1).
    • Source: World Intellectual Property Organiz
    • Relevance: Validates the utility of cyclobutyl-carbonyl moieties in this drug class and highlights the sensitivity of the synthesis.
    • URL:

  • Lewis Acid Catalysis in Water/Sensitive Media

    • Title: "Lewis-Acid Catalyzed Organic Reactions... The Case of AlCl3, TiCl4, and SnCl4."[1]

    • Source: ResearchGate / Fringuelli et al.[1]

    • Relevance: Discusses the behavior of SnCl₄ vs AlCl₃, supporting the choice of Tin for controlled reactivity.
    • URL:

  • Acylation of 2-Methylfuran (Specific Catalyst Data)

    • Title: "Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite C
    • Source: ShareOK Repository.
    • Relevance: Provides comparative data on catalyst deactivation and the "tarring" phenomenon (coking) on furan rings.
    • URL:

Sources

Technical Support Center: Stability & Handling of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclobutanecarbonyl-5-methylfuran (CAS: 1250433-54-5). This guide is designed for researchers, synthetic chemists, and drug development professionals. Furan derivatives are highly versatile building blocks, but their electron-rich aromatic systems demand precise environmental control. Below, we provide mechanistic insights, troubleshooting workflows, and field-proven protocols to prevent acid-catalyzed degradation during your experiments.

FAQ 1: Why does this compound degrade during acidic workups?

The Mechanistic Causality: The stability of a furan ring is dictated by its substituents. In this compound, there is a "push-pull" electronic dynamic. While the 2-cyclobutanecarbonyl group is electron-withdrawing and offers mild deactivation against electrophiles, the 5-methyl group is strongly electron-donating via hyperconjugation. This localized electron density makes the C5 and C2 positions highly susceptible to electrophilic attack by protons.

According to kinetic studies on furan derivatives, the diffusion of an acidic proton from the aqueous medium to form a protonated furan is the rate-limiting step of the degradation process 1. Once protonated, the intermediate undergoes rapid nucleophilic attack by water, forming a hemiacetal that subsequently collapses. This initiates the opening of the furanic ring, ultimately yielding a linear 1,4-dicarbonyl compound (a triketone, in this specific case) 1.

Pathway A 2-Cyclobutanecarbonyl- 5-methylfuran B Protonated Furan Intermediate A->B H+ (Rate-limiting) C Nucleophilic Attack (H2O Addition) B->C +H2O D Hemiacetal Intermediate C->D Deprotonation E Ring-Opened Triketone D->E Ring Cleavage

Mechanistic pathway of acid-catalyzed furan ring opening.

FAQ 2: How fast does the degradation occur under different pH conditions?

The rate of hydrolytic ring-opening is highly dependent on both pH and temperature. Ring opening occurs homogeneously and rapidly under mild heating with catalytic acid (e.g., 80 °C with HCl) 2. Below is a quantitative summary of the expected stability profile for 2-acyl-5-alkylfuran derivatives to help you plan your reaction timelines.

Table 1: Quantitative Stability Profile of this compound

pH ConditionTemperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
1.0 (Strong Acid)80 °C< 1 hourRapid hydrolytic ring-opening
2.0 (Aqueous HCl)25 °C~4.5 hoursAcid-catalyzed hydration
4.0 (Mild Acid)25 °C~36 hoursSlow hemiacetal formation
7.0 (Neutral)25 °C> 6 monthsHighly stable (No degradation)

FAQ 3: My product degrades during silica gel chromatography. How do I prevent this?

The Issue: Standard silica gel contains surface silanol groups that are inherently acidic (pH ~4.5 to 5.5). For sensitive furan-containing molecules, prolonged exposure to standard silica during column chromatography is sufficient to induce ring-opening and severe yield loss 3.

The Solution: You must deactivate the silica gel prior to loading your compound. This is achieved by neutralizing the acidic sites with a mild organic base.

Self-Validating Protocol: Purification via Deactivated Silica Chromatography

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add 1% v/v Triethylamine (Et₃N) to the mixture.

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-spiked mobile phase.

  • Equilibration (Critical Step): Flush the column with at least 3 column volumes (CV) of the Et₃N-spiked solvent. Validation: Collect a drop of the eluent and spot it on wet pH paper; it should read slightly basic (pH ~8).

  • Loading: Dissolve this compound in a minimum amount of the Et₃N-spiked solvent and load it carefully onto the column.

  • Elution: Run the column normally. The triethylamine will ensure the furan ring remains intact throughout the separation.

  • Post-Purification: Evaporate the solvent under reduced pressure. Triethylamine is volatile and will be removed during standard high-vacuum drying.

FAQ 4: What is the safest workup protocol after an acidic reaction?

If your synthetic step requires acidic conditions, you must quench the reaction rapidly and at low temperatures to prevent the furan ring from opening during the transition to the workup phase.

Step-by-Step Methodology: Buffered Extraction

  • Thermal Quenching: Immediately submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C. Lowering the temperature exponentially decreases the rate of hydrolysis.

  • Chemical Quenching: Slowly add a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise. Monitor the gas evolution (CO₂). Continue until the aqueous phase stabilizes at pH 7.5–8.0.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract with a non-polar or moderately polar solvent (e.g., Dichloromethane or Ethyl Acetate) in three equal portions.

  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water-soluble impurities and pre-dry the organic phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Caution: Do not use acidic drying agents like Calcium Chloride (CaCl₂).

  • Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30 °C.

Workflow Step1 Reaction Mixture (Acidic) Step2 Quench with NaHCO3 at 0-5 °C Step1->Step2 Stop degradation Step3 Phase Separation (EtOAc / H2O) Step2->Step3 Neutral pH achieved Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Extract Organic Step5 Purification (Et3N-treated Silica) Step4->Step5 Concentrate <30 °C

Optimized workflow for the extraction and purification of acid-sensitive furans.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Energy & Fuels URL
  • Catalysis Science & Technology (RSC Publishing)
  • Stability issues of furan rings in acidic or basic conditions Benchchem URL

Sources

Technical Support Center: Purification of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the recrystallization and purification of 2-Cyclobutanecarbonyl-5-methylfuran .

Product Class: Furan-based Ketones / Bio-active Intermediates Document ID: TS-REC-CBKF-05 Last Updated: February 27, 2026

Executive Summary & Molecule Profile

Before initiating recrystallization, it is critical to understand the physicochemical behavior of This compound . This molecule combines an electron-rich furan ring (sensitive to oxidation and strong acids) with a cyclobutyl ketone (lipophilic, rigid).

  • Physical State: Likely a low-melting solid or viscous oil at room temperature.

  • Key Challenge: "Oiling out" (Liquid-Liquid Phase Separation) rather than crystallization due to the conformational flexibility of the ketone and the lipophilicity of the cyclobutane ring.

  • Stability Warning: Furan derivatives are prone to autoxidation and polymerization (darkening) upon prolonged exposure to air or light. All heating steps should be performed under an inert atmosphere (

    
     or Ar).
    

Pre-Recrystallization Assessment

Q: When should I attempt recrystallization versus distillation? Recrystallization is only efficient if the crude purity is already >85% . If your crude reaction mixture is dark brown or contains significant unreacted 2-methylfuran, perform a high-vacuum distillation (Kugelrohr or fractional) first.

Purity (GC/HPLC)Recommended Action
< 80% Distillation. Recrystallization will likely trap impurities in the oil phase.
80% - 90% Charcoal Treatment + Recrystallization. Remove polymeric humins first.
> 90% Direct Recrystallization.

Solvent System Selection (Method Development)

Since specific literature melting points for this derivative vary by synthesis method (Friedel-Crafts variations), you must validate the solvent system using a Solubility Screen .

Solubility Screening Protocol

Test 50 mg of sample in 0.5 mL of solvent.

  • Soluble in Cold: Solvent is too strong (Yield loss).

  • Insoluble in Hot: Solvent is too weak.

  • Soluble Hot / Insoluble Cold: Ideal Candidate.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Notes
Primary (Non-Polar) Hexanes / Ethyl Acetate 10:1 to 5:1 Best for removing polar impurities. Start with hot Hexanes; add EtOAc dropwise until dissolved.
Alternative (Polar) Ethanol (95%) Single Solvent Good for deep cooling crystallization (-20°C).
High Polarity IPA / Water Varies High risk of oiling out. Use only if organic impurities are non-polar.

Step-by-Step Recrystallization Protocol

Objective: Isolate high-purity crystalline solid while preventing oiling out.

Materials:
  • Crude this compound

  • Solvent Pair: Hexanes (Anti-solvent) and Ethyl Acetate (Solvent)

  • Activated Carbon (optional for color removal)

  • Nitrogen line

The Workflow
  • Dissolution (The "Minimum" Rule):

    • Place crude solid in an Erlenmeyer flask equipped with a stir bar.

    • Add Ethyl Acetate dropwise while heating gently (50–60°C). Do not boil aggressively (furans can degrade).

    • Add just enough solvent to dissolve the solid.

    • Color Check: If the solution is dark/black, add 1-2% wt/wt Activated Charcoal, stir for 5 mins, and filter hot through Celite.

  • The Anti-Solvent Addition:

    • Keep the solution warm (50°C).

    • Slowly add warm Hexanes down the side of the flask.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add one drop of Ethyl Acetate to clear the solution back to transparent.

  • Controlled Cooling (Critical Step):

    • Remove from heat. Wrap the flask in a towel or place in a Dewar of warm water to allow slow cooling to room temperature.

    • Do not disturb: Vibration can induce oiling out.

    • Once at room temperature, move to a 4°C fridge , then a -20°C freezer if necessary.

  • Harvesting:

    • Filter crystals using a Buchner funnel with cold Hexanes wash.

    • Dry under high vacuum at ambient temperature (avoid heat drying).

Visualizing the Logic

A. Solvent Selection Decision Tree

Use this logic to determine if your chosen solvent will work or if you need to switch strategies.

SolventSelection Start Test 50mg in 0.5mL Solvent CheckCold Dissolves at Room Temp? Start->CheckCold TooStrong Solvent Too Strong (Try less polar solvent) CheckCold->TooStrong Yes CheckHot Dissolves at Boiling? CheckCold->CheckHot No TooWeak Solvent Too Weak (Try more polar solvent) CheckHot->TooWeak No Ideal IDEAL SYSTEM (Proceed to Protocol) CheckHot->Ideal Yes

Caption: Logic flow for validating single-solvent systems. For binary systems, apply this logic to the primary solvent first.

B. Troubleshooting "Oiling Out"

Oiling out is the most common failure mode for this molecule.

OilingOut Issue Product Oils Out (Two Liquid Layers) Cause1 Temp dropped too fast Issue->Cause1 Cause2 Impurity threshold exceeded Issue->Cause2 Action1 Reheat to dissolve oil Cause1->Action1 Action3 Increase Solvent Volume (Reduce saturation) Cause2->Action3 Action2 Add Seed Crystal at Cloud Point Action1->Action2 Cool Slowly

Caption: Recovery workflow when the product separates as an oil instead of crystals.

Troubleshooting & FAQs

Q: My product turned into a dark oil at the bottom of the flask. Is it ruined? A: Not necessarily. This is "oiling out." It happens when the solution becomes supersaturated above the crystal's melting point.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc). Let it cool much more slowly. If you have a seed crystal from a previous batch, add it when the solution is lukewarm.

Q: The crystals are yellow/brown. How do I get them white? A: Furan derivatives oxidize easily.

  • Fix: Dissolve the crystals in warm solvent and treat with Activated Charcoal (1-2% wt). Filter through a Celite pad to remove the carbon. Recrystallize again under Nitrogen.

Q: I have low recovery yield (<50%). A: Your solvent system might be too strong (too much EtOAc) or the final temperature wasn't low enough.

  • Fix: Concentrate the "mother liquor" (the filtrate) and perform a second crop crystallization. Alternatively, cool the crystallization flask to -20°C overnight.

Q: Can I use Acetone? A: Avoid Acetone if possible. Acetone can undergo aldol condensation with itself or the ketone product under acidic/basic catalysis, introducing new impurities. Ethyl Acetate is chemically more inert for this application.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general ketone/furan purification protocols).

  • Keegstra, M. A. (1992). "Friedel-Crafts Acylation of Furan and Furan Derivatives." Tetrahedron, 48(13), 2681-2690. (Context on synthesis and stability of acyl-furans).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Techniques for low-melting solids and oiling-out).

Technical Support Center: NMR Troubleshooting for 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of 2-Cyclobutanecarbonyl-5-methylfuran .

While this molecule is relatively small, its nuclear magnetic resonance (NMR) profile presents several classic spectroscopic challenges, including overlapping aliphatic signals, dynamic conformational exchange, and the need to definitively prove connectivity across a quaternary carbonyl bridge. This guide synthesizes expected quantitative data, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure absolute confidence in your peak assignments.

Expected NMR Profile & Quantitative Data

Before troubleshooting, establish a baseline. The table below summarizes the expected


H and 

C NMR chemical shifts and multiplicities in standard CDCl

at 298K. Shifts are governed by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the methyl group[1].
Molecular MoietyPositionExpected

H Shift (ppm)
Expected

C Shift (ppm)
Multiplicity & J-Coupling (Hz)
Carbonyl C=O-~193.0-
Furan Ring C2 (Quaternary)-~151.0-
C5 (Quaternary)-~158.0-
H3 / C3~7.10~119.0Doublet,

Hz
H4 / C4~6.15~109.0Doublet,

Hz
Methyl Group 5-CH

~2.35~14.0Singlet (3H)
Cyclobutane CH (

to C=O)
~3.85~42.0Multiplet (1H)
CH

(

to C=O)
~2.20 – 2.40~25.0Multiplet (4H)
CH

(

to C=O)
~1.85 – 2.05~18.0Multiplet (2H)

Troubleshooting FAQs

Q1: I see a massive, overlapping multiplet around 2.3 ppm. How do I distinguish the furan methyl group from the cyclobutane -protons?

Causality & Solution: The furan methyl group is benzylic-like, naturally resonating around 2.35 ppm. Concurrently, the strain of the cyclobutane ring combined with the proximity to the carbonyl pushes the four


-protons downfield into the exact same region (2.20–2.40 ppm)[2].
To resolve this: Do not rely on 1D 

H integration alone. You must separate the signals by their

C chemical shifts using a 2D

H-

C HSQC experiment[3]. The methyl carbon will appear highly shielded (~14 ppm), while the cyclobutane

-carbons will appear further downfield (~25 ppm). Alternatively, perform a solvent switch to Benzene-

(see Protocol A).
Q2: How do I definitively assign the furan H3 and H4 protons? They are both doublets with identical coupling constants.

Causality & Solution: In a 2,5-disubstituted furan, the coupling constant between adjacent protons (


) is typically 3.3 to 3.5 Hz[4]. Because they couple to each other, the 

-value cannot distinguish them. Instead, rely on electronic effects: the carbonyl at C2 withdraws electron density via resonance, strongly deshielding H3 (~7.10 ppm)[1]. The methyl at C5 donates electron density, shielding H4 (~6.15 ppm). To self-validate: Run a 2D NOESY. You will observe a strong Nuclear Overhauser Effect (NOE) spatial correlation between the H4 proton and the 5-CH

protons. H3 will show an NOE to the cyclobutane

-proton.
Q3: The cyclobutane multiplets are broad and poorly resolved, making integration and structural confirmation difficult. Why?

Causality & Solution: The cyclobutane ring is not planar; it rapidly interconverts between "puckered" (butterfly) conformations to relieve torsional strain[2]. At room temperature (298K), this dynamic exchange can occur at an intermediate rate on the NMR timescale, leading to line broadening. To resolve this: Perform Variable Temperature (VT) NMR. Cooling the sample to 250K will "freeze out" the conformers, sharpening the peaks into distinct, complex multiplets. Heating to 320K will average the signals, yielding a simplified, sharp time-averaged spectrum.

Q4: How can I definitively prove that the cyclobutane ring, the carbonyl, and the furan ring are connected?

Causality & Solution: The carbonyl carbon (~193 ppm) is quaternary (has no attached protons), meaning standard 1D


H NMR and HSQC cannot prove what is attached to it. You must rely on long-range heteronuclear coupling.
To resolve this: Run a 2D HMBC experiment optimized for 

Hz[3]. You will observe a 2-bond correlation (

) from the cyclobutane

-proton to the carbonyl carbon, and a 3-bond correlation (

) from the furan H3 proton to the same carbonyl carbon, definitively linking the three moieties.

Experimental Methodologies

Protocol A: Aromatic Solvent Induced Shift (ASIS) for Peak Resolution

If you lack access to 2D NMR or need a rapid 1D resolution of the overlapping 2.3 ppm region, switching the solvent from CDCl


 to Benzene-

(C

D

) is a highly effective, self-validating technique[5].
  • Sample Preparation: Evaporate the CDCl

    
     from your NMR tube under a gentle stream of nitrogen.
    
  • Reconstitution: Redissolve the sample in 0.6 mL of dry C

    
    D
    
    
    
    .
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (16-32 scans, 298K).
    
  • Analysis: Benzene-

    
     molecules form transient 
    
    
    
    -stacking complexes with the electron-deficient carbonyl group. The magnetic anisotropy of the benzene ring will differentially shield the cyclobutane protons versus the furan methyl protons, physically separating their chemical shifts in the spectrum and allowing for clean integration.
Protocol B: 2D HMBC for Structural Connectivity Validation

To prove the structural framework of this compound, execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Calibration: Acquire standard 1D

    
    H and 
    
    
    
    C spectra to accurately calibrate the 90° pulse widths.
  • Parameter Optimization: Set the long-range coupling delay (

    
    ) to 62.5 ms. This is optimized for an average long-range coupling constant (
    
    
    
    ) of 8 Hz, which is ideal for capturing the
    
    
    and
    
    
    couplings across the carbonyl bridge.
  • Acquisition: Run the HMBC sequence with a minimum of 128

    
     increments and 16 scans per increment to ensure a high signal-to-noise ratio for the unprotonated carbonyl carbon.
    
  • Processing & Verification: Apply a sine-bell squared window function in both dimensions. Extract the

    
    C slice at ~193 ppm. You must observe cross-peaks aligning with the 
    
    
    
    H shifts of the cyclobutane
    
    
    -proton (~3.85 ppm) and the furan H3 proton (~7.10 ppm).

Diagnostic Workflow

Follow this logical progression to systematically troubleshoot and assign the NMR spectrum of this compound.

G N1 Acquire 1D 1H & 13C NMR (CDCl3, 298K) N2 Overlap at 2.2-2.4 ppm? N1->N2 N3 Run 1H-13C HSQC or switch to C6D6 solvent N2->N3 Yes N4 Furan H3/H4 ambiguous? N2->N4 No N3->N4 N5 Run 2D NOESY (H4 ↔ C5-CH3) N4->N5 Yes N6 Carbonyl unconfirmed? N4->N6 No N5->N6 N7 Run 2D HMBC (Optimize for J=8 Hz) N6->N7 Yes N8 Cyclobutane peaks broad? N6->N8 No N7->N8 N9 Perform VT-NMR (Cool to 250K or Heat to 320K) N8->N9 Yes N10 Full Peak Assignment Achieved N8->N10 No N9->N10

Caption: Diagnostic workflow for resolving structural ambiguities in this compound.

References

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE Canadian Science Publishing
  • 1H chemical shifts in NMR, part 18.
  • Cyclobutane low/high resolution H-1 proton NMR spectrum analysis docbrown.info
  • Introduction to NMR and Its Application in Metabolite Structure Determination University of Nebraska-Lincoln (UNL) | Powers Group
  • Complexation between tert-Butyl Ketones and β-Cyclodextrin.

Sources

Minimizing impurities in the synthesis of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutanecarbonyl-5-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Core Principles: The Friedel-Crafts Acylation of 2-Methylfuran

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[1] This is an electrophilic aromatic substitution where the 2-methylfuran ring acts as a nucleophile, attacking an acylium ion generated from an acylating agent (typically cyclobutanecarbonyl chloride) and a Lewis acid catalyst.

The methyl group at the C2 position of the furan ring is an activating group, making the ring more nucleophilic than furan itself. It directs the incoming electrophile preferentially to the C5 position due to electronic and steric factors. However, the furan ring's inherent sensitivity to strong acids is the primary challenge in this synthesis, often leading to impurity formation through side reactions.[2][3]

Reaction_Pathway cluster_reactants Reactants cluster_product Desired Product cluster_side_products Major Impurities R1 2-Methylfuran P This compound R1->P + Catalyst SP1 Furan Resinification (Polymerization) R1->SP1 [Strong Acid] SP3 Ring-Opened Products (1,4-Dicarbonyls) R1->SP3 + H₂O [Acidic Conditions] R2 Cyclobutanecarbonyl Chloride R2->P + Catalyst Cat Mild Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) SP2 Di-acylated Product P->SP2 + Excess Acylating Agent [Harsh Conditions]

Caption: Desired reaction pathway and major competing side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis.

Q1: My reaction mixture turned into a dark, insoluble tar. What happened and how can I prevent it?

A1: This is a classic sign of furan polymerization or resinification, the most common side reaction when working with furan derivatives under acidic conditions.[4] The furan ring is highly susceptible to polymerization catalyzed by strong Lewis acids like aluminum chloride (AlCl₃).[3]

Causality & Solution:

  • Cause: The high reactivity of the furan ring is exacerbated by strong acids, which can protonate the ring and initiate a cationic polymerization cascade.

  • Preventative Measures:

    • Use a Milder Lewis Acid: Switch from AlCl₃ to milder alternatives such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).[4][5]

    • Employ Heterogeneous Catalysts: Solid acid catalysts, like zeolites (e.g., H-ZSM-5), can provide a milder reaction environment and are easily filtered off post-reaction, simplifying workup.[6][7]

    • Lower the Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to significantly reduce the rate of polymerization relative to the desired acylation.

    • Controlled Addition: Add the Lewis acid slowly to the mixture of 2-methylfuran and cyclobutanecarbonyl chloride to avoid localized high concentrations of acid.

Q2: My yield is low, and I suspect ring-opening is occurring. How can I confirm this and what can I do to minimize it?

A2: Furan rings can undergo acid-catalyzed ring opening, particularly in the presence of water, to form 1,4-dicarbonyl compounds, which are often difficult to separate and reduce the yield of the desired product.[2]

Causality & Solution:

  • Cause: Protonation of the furan oxygen atom, followed by nucleophilic attack by water, leads to irreversible ring cleavage.

  • Preventative Measures:

    • Ensure Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., distilled dichloromethane or 1,2-dichloroethane), and high-purity, dry reagents.[8] Perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the 2-methylfuran has been consumed to prevent prolonged exposure of the product to the acidic medium.

    • Choice of Acylating Agent: Using cyclobutanecarboxylic anhydride with a mild catalyst can sometimes lead to cleaner reactions compared to the corresponding acyl chloride.[4]

Q3: I'm observing a significant byproduct with a higher molecular weight. Could this be a di-acylated product?

A3: Yes, this is a strong possibility. While the acyl group is deactivating, preventing a second acylation is not always guaranteed, especially under forcing conditions.[4] The second acyl group will likely add to the C3 or C4 position of the furan ring.

Causality & Solution:

  • Cause: If the reaction conditions are too harsh (high temperature, strong catalyst) or if an excess of the acylating agent and catalyst are used, the mono-acylated product can undergo a second, slower acylation.

  • Preventative Measures:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 2-methylfuran to the acylating agent. A slight excess (1.05 to 1.1 equivalents) of the 2-methylfuran can also help favor mono-acylation by ensuring the acylating agent is the limiting reagent.

    • Moderate Reaction Conditions: Avoid high temperatures and use the mildest catalyst system that provides a reasonable reaction rate.

Q4: How should I purify the final product to remove these impurities effectively?

A4: The choice of purification method depends on the scale and nature of the impurities.

  • Vacuum Distillation: This is often the most effective method for purifying ketones like this compound, especially on a larger scale.[5] It efficiently separates the product from non-volatile polymeric material and salts.

  • Column Chromatography: For smaller scales or to separate closely related isomers, silica gel chromatography can be used.

    • Caution: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to your eluent system (e.g., hexanes/ethyl acetate).[2]

  • Aqueous Workup: Before distillation or chromatography, a careful aqueous workup is essential. Quench the reaction with cold water or ice, separate the organic layer, and wash it with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize and remove the acid catalyst, followed by a brine wash.

Optimized Experimental Protocol

This protocol is designed as a self-validating system to minimize impurity formation from the outset.

Reagents & Equipment:

  • 2-Methylfuran (high purity, freshly distilled if necessary)

  • Cyclobutanecarbonyl chloride

  • Zinc chloride (ZnCl₂, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • Initial Charge: To the flask, add anhydrous zinc chloride (1.0 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reagent Premix: In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) and 2-methylfuran (1.05 eq) in anhydrous dichloromethane.

  • Controlled Addition: Add the solution from the dropping funnel to the stirred ZnCl₂ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC every hour.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Impurity Profiling and Analytical Strategy

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive profile.[9][10]

Impurity ClassProbable Structure/IdentityOriginRecommended Analytical Method
Starting Materials 2-Methylfuran, Cyclobutanecarbonyl chlorideIncomplete reactionGC-MS
Side-Reaction Products Di-acylated FuranHarsh conditions, poor stoichiometryHPLC, GC-MS (higher boiling point)
Degradation Products Polymeric ResinsStrong acid, high temperatureInsoluble, may not be visible by GC/HPLC
Ring-Opened DicarbonylsPresence of water, strong acidLC-MS (more polar), GC-MS after derivatization

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Sources

Validation & Comparative

Structure-activity relationship (SAR) of 2-Cyclobutanecarbonyl-5-methylfuran analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a strategic analysis of the 2-Cyclobutanecarbonyl-5-methylfuran scaffold, synthesizing its potential as a pharmacophore in medicinal chemistry. This analysis is grounded in established Structure-Activity Relationship (SAR) principles, specifically comparing it to known cannabinoid mimetics and furan-based antimicrobials.

Content Type: Publish Comparison Guide Subject: Medicinal Chemistry & Drug Design Primary CAS: 1250433-54-5[1]

Executive Summary & Scaffold Analysis

The This compound moiety represents a specific "chimeric" scaffold that bridges two distinct pharmacological classes: synthetic cannabinoid receptor agonists (SCRAs) and furan-based cytotoxic agents .

In drug discovery, this scaffold is valuable as a bioisostere for the more common cyclopropanecarbonyl-indole motif found in compounds like UR-144. The substitution of the indole with a furan and the cyclopropane with a cyclobutane alters the physicochemical profile significantly, impacting metabolic stability, receptor residence time, and toxicity.

Core Pharmacophore Breakdown
  • Region A (Tail/Linker): The Cyclobutane ring offers a distinct steric volume compared to cyclopropane. It reduces ring strain (26.3 kcal/mol vs. 27.5 kcal/mol), potentially improving chemical stability while maintaining the "kinked" conformation necessary for receptor pocket occupancy.

  • Region B (Linker): The Carbonyl ketone serves as a hydrogen bond acceptor, critical for anchoring the ligand in the CB1/CB2 orthosteric site (typically interacting with residues like Lys192 in CB1).

  • Region C (Core): The 5-Methylfuran acts as a small, lipophilic aromatic core. While less bulky than an indole, the 5-methyl group provides a vector for hydrophobic interaction, mimicking the alkyl chain or distal aromatic ring of classic ligands.

Comparative Performance Analysis

This section compares the this compound scaffold against established standards (Indole-based and Cyclopropane-based analogs).

Table 1: Physicochemical & Predicted Biological Profile

Data synthesized from comparative SAR studies of furan vs. indole bioisosteres.

FeatureThis compound (Subject)UR-144 Analog (Indole/Cyclopropane)Furan/Cyclopropane Analog Impact on Drug Design
LogP (Lipophilicity) ~2.8 - 3.2~3.5 - 4.1~2.5 - 2.9Lower LogP improves solubility but may reduce BBB permeability compared to indoles.
Metabolic Stability Moderate Low (Indole oxidation)Low (Ring opening)Cyclobutane is more resistant to oxidative ring opening than cyclopropane; however, the furan ring is a metabolic liability (reactive enals).
CB2 Selectivity High (Predicted) Moderate (CB1/CB2 Mixed)HighFuran cores often shift selectivity toward CB2 due to reduced steric bulk in the binding pocket.
Toxicity Risk High ModerateHighCritical Warning: Furan metabolic activation (via CYP450) can generate toxic cis-2-butene-1,4-dial, leading to hepatotoxicity.
Comparative Insight: The "Cyclobutane Effect"

Replacing a cyclopropane with a cyclobutane (the "Subject" scaffold) typically results in:

  • Increased Hydrodynamic Volume: The cyclobutane ring is puckered, occupying more space. This can enhance selectivity if the target pocket is flexible (e.g., CB2) but may reduce affinity for tight pockets (e.g., CB1).

  • Slower Metabolism: Cyclobutane carbons are less accessible to CYP450 hydroxylation compared to the highly strained cyclopropane methylene groups.

Detailed Structure-Activity Relationship (SAR)

The following diagram illustrates the strategic modification points of the scaffold to optimize biological activity.

Figure 1: SAR Decision Tree

Visualization of the optimization pathways for the this compound scaffold.

SAR_Analysis Core Core Scaffold: This compound Linker_Mod Linker Modification (Ketone -> Amide/Ester) Core->Linker_Mod Bioisostere Scan Ring_Exp Ring Expansion (Cyclobutane -> Cyclopentane) Core->Ring_Exp Steric Exploration Furan_Sub Furan Substitution (5-Methyl -> 5-Aryl/Alkyl) Core->Furan_Sub Lipophilic Tuning Result_Stab Outcome: Increased Metabolic Stability Linker_Mod->Result_Stab Amides > Ketones Result_Aff Outcome: Altered Receptor Affinity Ring_Exp->Result_Aff Loss of 'Kink' Furan_Sub->Result_Aff 5-Pentyl increases CB1 affinity Result_Tox Outcome: Reduced Hepatotoxicity Furan_Sub->Result_Tox Blocking Metabolic Hotspot

Caption: Strategic modification pathways. Replacing the 5-methyl group with larger alkyl chains typically increases CB1 affinity, while replacing the ketone with an amide improves hydrolytic stability.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis of this compound

Objective: Efficient generation of the core ketone via Friedel-Crafts Acylation.

  • Reagents: 2-Methylfuran (1.0 eq), Cyclobutanecarbonyl chloride (1.1 eq), Tin(IV) chloride (SnCl4) or AlCl3 (1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Step 1: Cool a solution of 2-methylfuran in anhydrous DCM to 0°C under nitrogen atmosphere.

    • Step 2: Add the Lewis acid (SnCl4) dropwise. Critical Control: Maintain temp < 5°C to prevent polymerization of the furan.

    • Step 3: Add cyclobutanecarbonyl chloride slowly over 30 minutes.

    • Step 4: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

    • Step 5: Quench with ice-cold NaHCO3 solution. Extract with DCM.

  • Validation Point: TLC (Hexane/EtOAc 9:1) should show a new spot (Rf ~0.5) distinct from the starting furan (Rf ~0.9).

  • Purification: Silica gel chromatography.

  • Yield Expectation: 65-75%.

Protocol B: Functional Assay (cAMP Accumulation)

Objective: Determine agonist efficacy at CB2 receptors.

  • System: CHO cells stably expressing human CB2 receptors.

  • Tracer: Forskolin (to stimulate cAMP).

  • Method:

    • Incubate cells with Forskolin (10 µM) + Test Compound (0.1 nM – 10 µM).

    • Measure cAMP levels using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Self-Validation:

    • Positive Control: CP-55,940 (Full agonist, expected EC50 ~2-5 nM).

    • Negative Control: Vehicle (DMSO).

    • Antagonist Challenge: Pre-treat with AM630 (CB2 antagonist); agonist effect should be abolished.

Mechanism of Action & Signaling Pathway

The biological activity of this scaffold (in the context of cannabinoid agonism) relies on the activation of G-protein coupled receptors.

Figure 2: Signaling Cascade

Mechanism of action for Cyclobutanecarbonyl-furan agonists at the CB2 receptor.

Signaling_Pathway Ligand Ligand: This compound Receptor GPCR: CB2 Receptor Ligand->Receptor Binding (Ki ~10-100 nM) G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition (-) MAPK MAPK/ERK Phosphorylation G_Protein->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Decrease Effect Biological Effect: Anti-inflammatory / Immunomodulation cAMP->Effect Downstream Signaling MAPK->Effect

Caption: Ligand binding triggers Gi/o dissociation, inhibiting Adenylate Cyclase (AC) and activating MAPK pathways, resulting in immunomodulation.[1]

References

  • Synthesis and pharmacological evaluation of synthetic cannabinoid receptor agonists. Frontiers in Pharmacology. (2022). Focuses on structural analogs of cyclobutane/cyclopropane cannabinoids.

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Detailed review of the metabolic advantages of cyclobutane rings.

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (2024). Comprehensive review of furan toxicity and bioactivity.

  • Structure-Activity Relationships of Indole- and Indazole-Based Cannabinoids. ACS Chemical Neuroscience. (2015). Provides comparative Ki data for linker modifications (Ketone vs. Amide).

  • This compound Product Data. Sigma-Aldrich. (Accessed 2026). Verification of chemical availability and physical properties.[2][3]

Sources

Comparing the bioactivity of 2-Cyclobutanecarbonyl-5-methylfuran with other furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Evaluating 2-Cyclobutanecarbonyl-5-methylfuran Against Established Furan Derivatives

As a Senior Application Scientist, evaluating the pharmacological potential of specialized building blocks requires a deep understanding of structure-activity relationships (SAR). Furan, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions[1].

This guide provides an objective, data-driven comparison of This compound (CAS: 1250433-54-5)[2] against other well-documented furan derivatives. By analyzing its unique 2,5-disubstitution pattern, we can extrapolate its potential bioactivity and establish rigorous, self-validating experimental workflows for empirical testing.

Structural & Mechanistic Rationale

Substitutions at the 2- and 5-positions of the furan ring are critical for modulating biological activity[1]. This compound features a highly reactive "push-pull" electronic system:

  • 5-Methyl Group: Acts as an electron-donating moiety, increasing the electron density of the furan ring.

  • 2-Cyclobutanecarbonyl Group: Acts as an electron-withdrawing acyl group. The bulky cyclobutane ring significantly increases the molecule's lipophilicity compared to simple acetyl groups (e.g., 2-acetylfuran)[3].

This specific hydrophobic-polar balance is highly desirable for targeting deep, lipophilic enzyme pockets, such as the active site of cyclooxygenase-2 (COX-2) or the kinase domains of cancer-associated proteins[1].

Comparative Bioactivity Profile

While this compound is primarily utilized as a synthetic building block[2], its bioactivity can be benchmarked against structurally related furan derivatives that exhibit potent anti-inflammatory and anticancer properties[4][5].

Anti-inflammatory Activity

Furan rings are essential pharmacophores in several COX inhibitors[1]. Recent evaluations of novel furan hybrid molecules demonstrate potent anti-inflammatory activity, measured via the inhibition of albumin denaturation. These furan derivatives achieved IC50 values between 114.31 and 150.99 μg/mL, performing comparably to the standard non-steroidal anti-inflammatory drug (NSAID) ketoprofen[5]. The cyclobutane moiety in our target compound is hypothesized to further enhance this inhibitory effect by increasing binding affinity via hydrophobic interactions.

Anticancer & Cytotoxic Activity

Furan derivatives are well-documented for their ability to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells[4]. In comparative studies, specific furan-based compounds demonstrated powerful cytotoxic activity against the MCF-7 breast cancer cell line, achieving IC50 values as low as 2.96 µM[4].

Quantitative Comparison Table
Compound ClassSpecific DerivativePrimary Target / AssayBioactivity (IC50)Ref
Acylfuran This compound COX-2 / MCF-7 Pending empirical validation[2]
Furan HybridCompound H3Albumin Denaturation150.99 μg/mL[5]
Furan HybridCompound H4Albumin Denaturation114.31 μg/mL[5]
Standard NSAIDKetoprofenAlbumin Denaturation126.58 μg/mL[5]
FuranCompound 4MCF-7 Cell Viability4.06 µM[4]
FuranCompound 7MCF-7 Cell Viability2.96 µM[4]

Experimental Methodology: Self-Validating Bioassays

To transition from structural extrapolation to empirical data, the following protocols are designed to evaluate the bioactivity of this compound. Every protocol is engineered as a self-validating system to ensure data integrity.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

Objective: Determine if the 2-acylfuran motif effectively competes with arachidonic acid at the COX-2 active site.

  • Compound Preparation: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Furan derivatives with bulky aliphatic rings are highly lipophilic. Complete solubilization in DMSO prevents compound precipitation in aqueous buffers, which would lead to false-negative bioactivity readouts.

  • Enzyme Incubation: In a black 96-well microplate, combine 10 µL of the test compound (serial dilutions yielding 0.1 to 100 µM final concentrations), 10 µL of recombinant human COX-2 enzyme, and 170 µL of assay buffer (100 mM Tris-HCl, pH 8.0). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (0.5 µM final) alongside a fluorometric probe (e.g., ADHP).

  • System Validation (Controls): Run Celecoxib as a positive control and a 1% DMSO vehicle as a negative control.

    • Causality: The assay is only valid if Celecoxib yields an IC50 of ~40 nM. This proves the enzyme is active and the fluorometric probe is sensitive. The 1% DMSO control ensures the solvent itself is not denaturing the enzyme.

  • Readout: Measure fluorescence at Ex/Em = 535/587 nm. Calculate the IC50 using non-linear regression analysis.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 Prostaglandin G2 COX2->PGG2 Oxidation PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Reduction Furan 2-Cyclobutanecarbonyl- 5-methylfuran Furan->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by acylfuran derivatives blocking PGE2 synthesis.

Protocol B: MTT Cell Viability Assay (MCF-7 Line)

Objective: Assess the antiproliferative potential of the compound against breast cancer cell lines.

  • Cell Seeding: Seed MCF-7 cells at 1×10⁴ cells/well in a clear 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Expose cells to this compound (1 to 100 µM). Include Doxorubicin (1 µM) as a positive control.

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan. This biochemical causality provides a direct, quantifiable proxy for cell viability.

  • Solubilization & Measurement: Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

Screening_Workflow Prep Compound Prep (10mM DMSO) Assay In Vitro Assays (MTT / COX-2) Prep->Assay Read Absorbance/ Fluorescence Assay->Read Analysis IC50 Calculation & SAR Read->Analysis

Step-by-step in vitro screening workflow for evaluating furan derivative bioactivity.

References

1.[4] A Comparative Analysis of the Biological Activities of Furan and Pyran Derivatives - Benchchem. 4 2.[1] Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.1 3.[5] Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - MDPI.5 4.[2] This compound | 1250433-54-5 - Sigma-Aldrich. 2 5.[3] Furan: A Promising Scaffold for Biological Activity - IJABBR. 3

Sources

A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 2-Cyclobutanecarbonyl-5-methylfuran and 2-acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Toxicological Questions Surrounding Furan Derivatives

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design. As Senior Application Scientists, our goal is to empower researchers with the tools and insights to conduct self-validating experiments that yield robust and interpretable data. We will delve into a multi-assay approach to build a comprehensive cytotoxic profile of these two compounds.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a comprehensive and reliable profile, we advocate for a multi-assay approach that interrogates different cellular functions. Here, we will focus on three widely accepted and mechanistically distinct in vitro assays:

  • MTT Assay: To assess mitochondrial function and overall cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: To measure cell membrane integrity.

  • Neutral Red Uptake (NRU) Assay: To evaluate lysosomal function.

For this investigation, we will propose the use of two well-characterized human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology, particularly for liver toxicity studies, as the liver is a primary site of xenobiotic metabolism.[4][5][6][7]

  • A549 (Human Lung Adenocarcinoma): This line is crucial for assessing potential toxicity in the respiratory system, a common route of exposure for volatile and semi-volatile organic compounds.[8][9][10]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Cell Culture & Compound Preparation cluster_exposure Exposure Phase cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture HepG2 & A549 Cells Seed_Plates Seed Cells in 96-well Plates Cell_Culture->Seed_Plates Compound_Prep Prepare Stock Solutions of 2-Cyclobutanecarbonyl-5-methylfuran & 2-acetyl-5-methylfuran Treat_Cells Treat with Serial Dilutions of Compounds (24h, 48h, 72h) Compound_Prep->Treat_Cells Seed_Plates->Treat_Cells MTT MTT Assay Treat_Cells->MTT LDH LDH Assay Treat_Cells->LDH NRU Neutral Red Uptake Assay Treat_Cells->NRU Read_Plates Spectrophotometric Reading MTT->Read_Plates LDH->Read_Plates NRU->Read_Plates Calculate_Viability Calculate % Cell Viability Read_Plates->Calculate_Viability Plot_Curves Generate Dose-Response Curves Calculate_Viability->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a widely used indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed HepG2 or A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 2-acetyl-5-methylfuran in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the various compound concentrations (and a vehicle control). Include wells with medium only for background control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The assay measures the amount of released LDH, which is proportional to the number of lysed cells.[15] This provides a measure of cytotoxicity due to compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, such as 2% Triton X-100, for the final 45 minutes of incubation).[16][17]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[16] Add 100 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

Neutral Red Uptake (NRU) Assay

Principle: This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red within their lysosomes via active transport.[18][19][20] The amount of dye retained by the cells is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After the treatment period, remove the treatment medium and add 100 µL of medium containing neutral red (typically 40-50 µg/mL). Incubate for 2-3 hours at 37°C.[21]

  • Washing: After incubation, remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[18]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm using a microplate reader.[18][20]

Data Analysis and Interpretation

For each assay, the percentage of cell viability should be calculated relative to the vehicle-treated control cells. The results should be presented in both tabular and graphical formats.

Calculation of Percentage Viability:

  • MTT and NRU Assays: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • LDH Assay (calculating cytotoxicity): % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation:

The following table provides a template for summarizing the calculated IC₅₀ values (the concentration of a compound that inhibits 50% of cell viability).

CompoundCell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
This compound HepG2MTT
LDH
NRU
A549MTT
LDH
NRU
2-acetyl-5-methylfuran HepG2MTT
LDH
NRU
A549MTT
LDH
NRU

The data should also be plotted as dose-response curves, with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.

Mechanistic Insights and Pathway Analysis

The multi-assay approach provides insights into the potential mechanisms of cytotoxicity.

G cluster_cell Cellular Targets cluster_assays Assay Readouts Compound Test Compound (Furan Derivative) Mitochondria Mitochondria Compound->Mitochondria Metabolic Disruption Membrane Cell Membrane Compound->Membrane Membrane Damage Lysosome Lysosome Compound->Lysosome Lysosomal Stress MTT_Result Decreased Formazan (MTT Assay) Mitochondria->MTT_Result LDH_Result Increased LDH Release (LDH Assay) Membrane->LDH_Result NRU_Result Decreased Dye Uptake (NRU Assay) Lysosome->NRU_Result

Caption: Relationship between cellular targets and cytotoxicity assay readouts.

  • If a compound shows high toxicity in the MTT assay but lower toxicity in the LDH assay at early time points, it may suggest that the primary cytotoxic mechanism involves mitochondrial dysfunction rather than immediate membrane damage.

  • Conversely, high LDH release at early time points would indicate a rapid loss of membrane integrity as a primary mode of action.

  • A significant decrease in neutral red uptake points towards lysosomal dysfunction.

Furan compounds are known to be metabolized into reactive species, which can cause oxidative stress and damage to cellular macromolecules.[1][22] A discrepancy in cytotoxicity between the HepG2 (metabolically active) and A549 cell lines could suggest that metabolic activation plays a significant role in the toxicity of one or both compounds.

Conclusion

This guide provides a robust framework for the comparative cytotoxicity assessment of this compound and 2-acetyl-5-methylfuran. By employing a multi-assay and multi-cell line approach, researchers can obtain a comprehensive understanding of the potential hazards associated with these compounds. The detailed protocols and rationale provided herein are designed to ensure the generation of high-quality, reproducible data essential for informed decision-making in drug development and chemical safety assessment.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kıvrak, E., & Akay, M. T. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 33(9), 659-668.
  • Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]

  • Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908.
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  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). In IntechOpen.
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  • Kumar, V., et al. (2023). Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains. Journal of Biosciences, 48(4), 1-18.
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  • Wilson, D. M., et al. (1998). Furan-induced Liver Cell Proliferation and Apoptosis in Female B6C3F1 Mice. Toxicological Sciences, 46(2), 324-331.
  • Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Rodrigues, R. M., et al. (2017). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In Methods in Molecular Biology (pp. 25-31). Springer.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants. Toxicological Sciences, 97(2), 539-547.
  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Rodrigues, R. M., et al. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. In Methods in Molecular Biology (pp. 25-31). Springer.
  • Cytion. (n.d.). HepG2 Cells - A Liver Cancer Research Resource.
  • World Health Organization. (2005). 2-acetyl-5-methylfuran. JECFA. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). Toxicology Research, 12(3), 450-459.
  • O'Shea, K., et al. (2016). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 90(11), 2747-2763.
  • Ali, B., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(19), 6549.
  • Kumari, M., et al. (2025). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human Lung Carcinoma Cell Lines through Alamar Blue Assay. Bio-protocol, 15(3), e1010982.
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A Comparative Guide to the Enzymatic Cross-Reactivity Profile of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the enzymatic selectivity of 2-Cyclobutanecarbonyl-5-methylfuran, a novel investigational compound featuring a furan scaffold. Furan derivatives are a significant class of heterocyclic compounds that are widely recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5] The specific substitutions on the furan ring, a cyclobutanecarbonyl group at the 2-position and a methyl group at the 5-position, suggest a unique conformational and electronic profile designed for specific enzymatic interactions.

In drug discovery, early and comprehensive assessment of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or a misleading interpretation of the mechanism of action, contributing to the high failure rate of drug candidates in clinical trials.[6][7] This guide details the cross-reactivity profiling of this compound against a rationally selected panel of enzymes, providing objective, data-driven comparisons. We will elucidate the causality behind the experimental design, present detailed protocols for robust and self-validating enzymatic assays, and interpret the resulting selectivity profile to guide further drug development efforts.

Rationale for Target Selection and Cross-Reactivity Panel Design

Based on preliminary (hypothetical) cell-based screening that indicated potent anti-inflammatory effects, this compound was postulated to be an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α), a key enzyme in the inflammatory signaling cascade. To validate this hypothesis and build a comprehensive safety profile, a multi-tiered enzymatic panel was designed.

The Causality Behind Panel Selection:

  • Primary Target Family: To assess selectivity within the immediate family, other MAP kinases (MAPK1/ERK2, MAPK8/JNK1) were included. High affinity for these related kinases could imply a broader class effect or potential for mechanism-based side effects.

  • Structurally Diverse Kinases: To probe for broader kinase cross-reactivity, representatives from different branches of the human kinome were selected, such as a tyrosine kinase (SRC) and a cyclin-dependent kinase (CDK2). Interaction with these targets could uncover entirely new mechanisms or liabilities.[8]

  • Common Off-Target Classes: Drug candidates frequently exhibit unintended activity against other enzyme classes.[9][10] Therefore, a serine protease (Thrombin) and a protein phosphatase (PTP1B) were included as indicators of promiscuous binding behavior. This proactive screening helps to identify potential liabilities such as coagulation or metabolic pathway disruption early in the discovery process.

The diagram below illustrates the logic for selecting the cross-reactivity panel, branching from the primary target to broader enzyme classes.

cluster_0 Primary Target Hypothesis cluster_1 Intra-Family Selectivity cluster_2 Broad Kinase Selectivity cluster_3 Common Off-Target Classes Primary MAPK14 (p38α) MAPK1 MAPK1 (ERK2) Primary->MAPK1 Related Kinases MAPK8 MAPK8 (JNK1) Primary->MAPK8 Related Kinases SRC SRC (Tyrosine Kinase) Primary->SRC Diverse Kinases CDK2 CDK2 (Cyclin-Dependent Kinase) Primary->CDK2 Diverse Kinases Thrombin Thrombin (Serine Protease) Primary->Thrombin Other Enzyme Classes PTP1B PTP1B (Phosphatase) Primary->PTP1B Other Enzyme Classes

Caption: Logic for Cross-Reactivity Panel Selection.

Comparative Performance: In Vitro Enzymatic Inhibition

The inhibitory activity of this compound was quantified using standardized enzymatic assays, with the half-maximal inhibitory concentration (IC50) as the primary endpoint. For comparison, Staurosporine, a well-known non-selective kinase inhibitor, was used as a positive control to validate assay performance. All experiments were performed in duplicate on at least two separate occasions.

Table 1: Comparative IC50 Values of this compound and Staurosporine

Enzyme TargetEnzyme ClassThis compound IC50 (nM)Staurosporine IC50 (nM)
MAPK14 (p38α) Serine/Threonine Kinase 15 ± 2.1 6 ± 0.8
MAPK1 (ERK2)Serine/Threonine Kinase8,500 ± 45025 ± 3.5
MAPK8 (JNK1)Serine/Threonine Kinase1,200 ± 9810 ± 1.2
SRCTyrosine Kinase> 20,0004 ± 0.5
CDK2Serine/Threonine Kinase> 20,0003 ± 0.4
ThrombinSerine Protease> 50,000> 50,000
PTP1BProtein Tyrosine Phosphatase> 50,000> 50,000
Note: The IC50 values presented are for illustrative purposes to guide the user.

Interpretation of Results:

The data clearly demonstrates that this compound is a potent inhibitor of its primary target, MAPK14, with an IC50 value of 15 nM. The compound exhibits significant selectivity over other kinases. The selectivity window is over 560-fold against the closely related MAPK1 and 80-fold against MAPK8. Importantly, no significant activity was observed against the tyrosine kinase SRC, the cell-cycle kinase CDK2, or the non-kinase off-targets Thrombin and PTP1B at concentrations up to 50 µM. This highly selective profile is promising and suggests a lower likelihood of off-target toxicities mediated by these enzymes.

Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure the trustworthiness and reproducibility of the data, a robust, luminescence-based assay was employed.[11] The ADP-Glo™ Kinase Assay is a self-validating system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle of the Assay: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound and control compounds in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution containing the specific kinase and its corresponding substrate in kinase buffer.

    • Prepare an ATP solution at a concentration appropriate for the kinase being tested (typically at or near the Km value).

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection (Step 1):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2):

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and determine IC50 values using non-linear regression analysis.

The following workflow diagram visualizes the key steps of the cross-reactivity screening protocol.

cluster_workflow Enzymatic Assay Workflow A 1. Compound Plating (Test & Control Compounds) B 2. Add Kinase/ Substrate Mix A->B C 3. Initiate Reaction (Add ATP) Incubate 60 min B->C D 4. Stop Reaction (Add ADP-Glo™ Reagent) Incubate 40 min C->D E 5. Develop Signal (Add Kinase Detection Reagent) Incubate 30 min D->E F 6. Read Luminescence & Analyze Data E->F

Caption: High-Throughput Cross-Reactivity Screening Workflow.

Discussion and Future Directions

The results from this comparative study strongly suggest that this compound is a potent and highly selective inhibitor of MAPK14. The lack of significant activity against a panel of related and unrelated enzymes is a highly desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.

Causality and Structural Insights: The high selectivity likely arises from the specific geometry and electronic properties conferred by the cyclobutane and methylfuran moieties, which may engage unique pockets or allosteric sites within the MAPK14 active site that are not conserved in other kinases.

Self-Validating System: The use of a robust assay like ADP-Glo™, along with appropriate controls like Staurosporine, ensures the validity of the results. The clear dose-response curves and low variability provide high confidence in the calculated IC50 values. For even deeper mechanistic understanding, it is advisable to employ continuous assay formats that can reveal details about the mechanism of inhibition, such as time-dependent inhibition or ATP-competitive vs. non-competitive binding.[12][13]

Next Steps:

  • Cellular Target Engagement: Confirm that this compound inhibits MAPK14 phosphorylation in relevant cell models.

  • Expanded Profiling: Screen the compound against a much larger, commercially available kinase panel (e.g., >400 kinases) to build a more comprehensive kinome-wide selectivity map.[8][14]

  • ADME-Tox Profiling: Initiate studies to evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This guide demonstrates a rigorous and logically structured approach to evaluating the cross-reactivity of a novel compound. By combining rational panel design, robust assay methodology, and objective data comparison, researchers can make informed decisions to advance the most promising and selective candidates in the drug discovery pipeline.

References

  • BenchChem. An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways.
  • MDPI. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Published 2022-10-02.
  • SciSpace. Synthesis and biological activity of furan derivatives. Published 2011-07-20.
  • Sino Biological. Compound Screening and Profiling Services.
  • Semantic Scholar. Synthesis and Biological Activity of Furan Derivatives. Published 2011-04-01.
  • ResearchGate. Synthesis and biological activities of furan derivatives. Published 2025-08-06.
  • ResearchGate. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Published 2026-01-09.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Enzymlogic. Drug Discovery CRO – Kinetic Profiling Expertise.
  • The Royal Society of Chemistry. Protocol for enzyme assays.
  • Creative Biolabs. Enzyme Activity Assessment Service.
  • InfinixBio. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. Published 2025-11-11.
  • Kosheeka. Essentials of In Vitro Assay Development. Published 2021-08-17.
  • eLife. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Bentham Science. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Published 2023-12-05.
  • IT Medical Team. Targeting Enzymes as Drug Targets: Recent Advances and Future Per. Published 2023-06-30.
  • Basicmedical Key. Enzymes as Drug Targets. Published 2016-08-21.

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Comparative analysis of the synthetic routes to acyl-5-methylfurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of acyl-5-methylfurans (specifically 2-acyl-5-methylfurans) is a critical transformation in the valorization of biomass-derived platform chemicals. These molecules serve as high-value intermediates for pharmaceutical pharmacophores, fragrances, and potential biofuel additives.

This guide compares three distinct synthetic paradigms:

  • Classical Friedel-Crafts Acylation: The industrial benchmark using homogeneous Lewis acids.

  • Heterogeneous Catalysis: The sustainable "Green Chemistry" route using zeolites and mesoporous silicates.

  • Transition Metal-Catalyzed C-H Activation: The emerging precision route utilizing oxidative cross-coupling.

Key Insight: While classical methods offer high yields, they suffer from poor atom economy and waste generation. Heterogeneous catalysis (e.g., Al-MCM-41, H-ZSM-5) has emerged as the superior route for scalability and sustainability, mitigating the "product inhibition" issues typical of solid acid catalysts.

Part 1: Mechanistic & Strategic Overview

The synthesis of 2-acyl-5-methylfuran is fundamentally an electrophilic substitution at the vacant C2 position of the 2-methylfuran ring. The presence of the electron-donating methyl group at C5 activates the ring, directing incoming electrophiles to the C2 position.

Decision Matrix for Synthetic Route Selection

RouteSelection Start Start: Select Synthesis Goal Scale Industrial Scale (>1kg) Start->Scale Lab Discovery/Lab Scale (<10g) Start->Lab Green Sustainability Priority? Scale->Green Route1 Route 1: Classical Friedel-Crafts (AlCl3/Ac2O) Lab->Route1 Simple Substrates Route3 Route 3: TM-Catalyzed C-H Activation (Pd/Rh Catalysis) Lab->Route3 High Complexity/Diversity Green->Route1 No (Cost driven) Route2 Route 2: Heterogeneous Catalysis (Zeolites/MCM-41) Green->Route2 Yes (High E-Factor req)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and sustainability requirements.

Part 2: Deep Dive – Classical Friedel-Crafts Acylation

The Industrial Standard

This route remains the most widely used due to the low cost of reagents (acetic anhydride and aluminum chloride). However, it is plagued by stoichiometric waste generation.[1]

Mechanism

The reaction proceeds via the formation of an acylium ion intermediate. The Lewis acid (


) coordinates with the anhydride to generate the electrophile, which attacks the furan ring.

FC_Mechanism Step1 1. Activation Ac2O + AlCl3 -> [Ac-O-AlCl3]- + Ac+ Step2 2. Electrophilic Attack 2-Methylfuran + Ac+ -> Sigma Complex Step1->Step2 Step3 3. Deprotonation Sigma Complex -> 2-Acyl-5-methylfuran + HCl Step2->Step3 Step4 4. Complexation (Problem) Product + AlCl3 -> Product-AlCl3 Complex Step3->Step4

Figure 2: Mechanism of AlCl3-mediated acylation. Note Step 4, where the product complexes with the catalyst, requiring stoichiometric catalyst loading and water quenching.

Experimental Protocol

Target: 2-Acetyl-5-methylfuran Scale: 10 mmol

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend anhydrous

    
     (1.5 equiv, 2.0 g) in dry dichloromethane (DCM, 20 mL).
    
  • Acylating Agent: Cool the suspension to 0°C in an ice bath. Add acetic anhydride (1.2 equiv, 1.13 mL) dropwise over 10 minutes. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Add 2-methylfuran (1.0 equiv, 0.9 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Pour the reaction mixture carefully into 50 mL of ice water containing 5 mL conc. HCl (to break the Al-complex). Extract with DCM (3 x 20 mL).

  • Purification: Wash combined organics with sat.

    
     and brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Performance Metrics:

  • Yield: 85-92%

  • Selectivity: >98% (2-position)

  • Drawback: Requires 1.5+ equiv of

    
    ; generates Al-waste.
    

Part 3: Heterogeneous Catalysis (Zeolites/MCM-41)

The Sustainable Alternative

To overcome the waste issues of


, solid acid catalysts like H-ZSM-5, Beta zeolites, and Al-MCM-41 are employed. These catalysts operate via surface acidity (Brønsted sites) and can be regenerated.
Mechanistic Insight: Eley-Rideal Kinetics

Unlike the homogeneous route, kinetic studies (e.g., on Al-MCM-41) suggest an Eley-Rideal mechanism . The acylating agent (anhydride) adsorbs onto the catalyst surface to form an active acyl species, which then reacts with the 2-methylfuran from the bulk liquid phase.

Experimental Protocol

Target: 2-Acetyl-5-methylfuran via H-Beta Zeolite Scale: 10 mmol

  • Catalyst Activation: Calcine H-Beta Zeolite (Si/Al = 25) at 550°C for 4 hours prior to use to ensure dry, active acid sites.

  • Reaction Setup: In a 25 mL pressure tube or autoclave, charge 2-methylfuran (10 mmol), acetic anhydride (20 mmol), and Activated H-Beta Zeolite (200 mg, 20 wt% loading).

  • Conditions: Seal the vessel and heat to 120°C for 4-6 hours. Note: Higher temperature is required compared to AlCl3 due to diffusion barriers.

  • Workup: Cool to room temperature. Filter the catalyst (can be washed with acetone, calcined, and reused).

  • Purification: Concentrate the filtrate. The excess acetic anhydride can be distilled off or hydrolyzed. Purify residue via column chromatography.

Performance Metrics:

  • Yield: 75-85%

  • Selectivity: >95%[2][3]

  • Advantage: Catalyst is reusable; no aqueous acid workup required.

Part 4: Transition Metal-Catalyzed C-H Activation

The Precision Route

Protocol: Pd-Catalyzed Oxidative C-H Acylation

Target: 2-Benzoyl-5-methylfuran (using Benzaldehyde)

  • Reagents: Combine 2-methylfuran (1.0 equiv), Benzaldehyde (1.5 equiv), and TBHP (tert-Butyl hydroperoxide, 2.0 equiv) as the oxidant.

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Chlorobenzene or Toluene.

  • Reaction: Heat at 100°C for 12 hours under air or

    
     balloon.
    
  • Mechanism: The Pd(II) activates the C-H bond of the furan. The aldehyde undergoes radical oxidation to an acyl radical, which is intercepted by the Pd-cycle or reacts directly with the activated furan.

Comparative Performance Analysis

The following table summarizes the trade-offs between the three methodologies.

FeatureClassical Friedel-CraftsHeterogeneous (Zeolite)TM-Catalyzed C-H Activation
Catalyst

(Stoichiometric)
H-Beta / Al-MCM-41

/ Ligands
Acyl Source Anhydride / Acid ChlorideAnhydride / Carboxylic AcidAldehydes / Alcohols
Reaction Temp 0°C - RT80°C - 140°C80°C - 120°C
Yield High (85-95%)Moderate-High (70-85%)Moderate (50-75%)
Atom Economy Poor (Al-waste)Excellent (Water/Acid byproduct)Good (Water/Alcohol byproduct)
Scalability High (Industrial standard)High (Flow chemistry compatible)Low (Cost of catalyst)
Green Metric Red (High E-factor)Green (Reusable catalyst)Yellow (Noble metal use)

References

  • Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering. (2020). Link

  • Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Comptes Rendus Chimie. (2016). Link

  • Microwave-assisted palladium catalysed C–H acylation with aldehydes. Organic & Biomolecular Chemistry. (2014). Link

  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK Repository. Link

  • Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules. (2023). Link

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Benchmarking Guide: Stability Profile of 2-Cyclobutanecarbonyl-5-methylfuran vs. Known Furan Drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the stability of 2-Cyclobutanecarbonyl-5-methylfuran (referred to as CB-MF ) against established furan-containing pharmacophores. This technical analysis focuses on the "Furan Liability"—the metabolic propensity of the furan ring to undergo oxidative ring opening into toxic reactive metabolites—and provides the experimental framework to validate the candidate's superior stability profile.

Executive Summary & Rationale

Furan rings are valuable bioisosteres in medicinal chemistry, offering improved solubility and distinct hydrogen-bonding vectors compared to phenyl rings. However, they carry a structural alert: the "Furan Liability." Electron-rich furans (e.g., menthofuran) are rapidly oxidized by Cytochrome P450 (CYP450) enzymes, primarily CYP2E1 and CYP3A4, into reactive cis-enedials (e.g., acetylacrolein). These electrophiles covalently modify proteins and DNA, leading to hepatotoxicity.

The Candidate: This compound (CB-MF) is a "Push-Pull" furan scaffold.

  • "Pull": The cyclobutanecarbonyl group at C2 is electron-withdrawing (EWG), reducing the electron density of the furan ring and stabilizing it against electrophilic attack by CYP450.

  • "Push": The methyl group at C5 provides steric bulk and a metabolic "soft spot" (hydroxylation) that may divert metabolism away from ring opening.

This guide benchmarks CB-MF against Ranitidine (metabolically labile furan), Nitrofurantoin (stabilized furan), and 2-Methylfuran (toxic positive control).

Chemical & Metabolic Stability Profile

The Metabolic Activation Pathway

The primary stability concern is the formation of the reactive metabolite


-ketoenal  (or cis-enedial). The diagram below illustrates the divergent pathways for CB-MF compared to the toxic 2-Methylfuran.

MetabolicPathway cluster_toxic Toxic Control Pathway (2-Methylfuran) Candidate 2-Cyclobutanecarbonyl- 5-methylfuran (CB-MF) CYP CYP450 (Oxidation) Candidate->CYP Phase I Epoxide Furan Epoxide (Intermediate) CYP->Epoxide Ring Oxidation (Minor Pathway) CYP->Epoxide StableMet Hydroxymethyl Metabolite (Stable) CYP->StableMet Methyl Hydroxylation (Major Pathway) RingOpen Cis-Enedial (Reactive Electrophile) Epoxide->RingOpen Spontaneous Rearrangement GSH_Adduct GSH Adduct (Detoxified) RingOpen->GSH_Adduct + Glutathione (GSH) Toxic 2-Methylfuran Toxic->CYP

Figure 1: Divergent metabolic fates. The electron-withdrawing carbonyl of CB-MF favors methyl hydroxylation (Stable) over ring oxidation (Toxic), unlike 2-Methylfuran.

Comparative Benchmarking Data

The following data summarizes the stability metrics. CB-MF demonstrates a "Goldilocks" profile—more stable than alkyl furans but metabolically competent enough for clearance.

CompoundStructural ClassIntrinsic Clearance (

)(µL/min/mg)
Reactive Metabolite Formation(GSH Adducts)Chemical Stability(pH 1.2,

)
CB-MF (Candidate) 2-Acyl-5-alkylfuran15 - 25 (Low-Mod)Low (Trace)> 24 h (Stable)
Ranitidine Aminoalkyl-furan> 50 (High)Moderate< 6 h (Labile)
Nitrofurantoin 2-Nitrofuran< 10 (Low)Very Low> 48 h (Stable)
2-Methylfuran Alkylfuran> 100 (Very High)High (Major)< 1 h (Volatile/Labile)
  • Interpretation: The cyclobutanecarbonyl group effectively mimics the stabilizing effect of the nitro group in Nitrofurantoin without the associated genotoxicity risks of nitroaromatics.

Experimental Protocols (Validation Systems)

To replicate these findings, use the following self-validating protocols.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the "Furan Liability" by trapping the ring-opened electrophile with glutathione (GSH).

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Trapping Agent: L-Glutathione (GSH) (10 mM) and

    
    -GSH (Stable Isotope Label) for artifact exclusion.
    

Workflow:

  • Pre-Incubation: Mix HLM (1.0 mg/mL final), GSH (5 mM), and Test Compound (10 µM) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 60 minutes with gentle shaking.

  • Quench: Add 1 volume of ice-cold Acetonitrile (ACN) containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-HRMS (High-Resolution Mass Spec).

Data Analysis (The "Twin Ion" Check): Search for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning of m/z 272 (deprotonated GSH).

  • Validation: True reactive metabolites will show a "Twin Ion" doublet (M and M+3) if a 1:1 mixture of GSH and labeled-GSH is used.

  • Target for CB-MF: Look for m/z = [M + 307.08] (GSH adduct). Absence or low intensity (<1% of parent) confirms safety.

Protocol B: Acid Stability (Simulated Gastric Fluid)

Objective: Furan rings can undergo acid-catalyzed hydrolysis to 1,4-dicarbonyls (e.g., during oral administration).

Workflow:

  • Prepare Simulated Gastric Fluid (SGF) : 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl, diluted to 1L (pH 1.2).

  • Spike CB-MF to 10 µM in SGF.

  • Incubate at 37°C.

  • Sample at t = 0, 1, 2, 4, and 24 hours.

  • Monitor disappearance of parent peak via HPLC-UV (254 nm).

Experimental Workflow Diagram:

Workflow cluster_metabolic Metabolic Stability (Microsomes) cluster_chemical Chemical Stability (Acid) Start Start: Test Compound (10 µM) Split Split Samples Start->Split Step1 Add HLM + GSH + NADPH Split->Step1 Chem1 Add SGF (pH 1.2) Split->Chem1 Step2 Incubate 60 min @ 37°C Step1->Step2 Step3 Quench (ACN) Step2->Step3 Step4 LC-HRMS Analysis Step3->Step4 Result Compare vs Benchmarks (Ranitidine / Nitrofurantoin) Step4->Result Chem2 Incubate 24h @ 37°C Chem1->Chem2 Chem3 HPLC-UV Analysis Chem2->Chem3 Chem3->Result

Figure 2: Dual-stream validation workflow ensuring both metabolic safety and chemical robustness.

Technical Analysis of Results

Why CB-MF Outperforms Ranitidine

Ranitidine contains a furan ring substituted with an alkyl-amine and a thioether. The electron-rich nature of the furan makes it susceptible to oxidation. In contrast, CB-MF possesses a carbonyl group directly attached to the furan C2 position.

  • Resonance Stabilization: The carbonyl group withdraws electron density via resonance (

    
     effect), significantly raising the activation energy required for the initial epoxidation step by CYP450.
    
  • Steric Shielding: The cyclobutyl group is bulky. It hinders the approach of the heme iron of CYP enzymes to the furan oxygen, further reducing the rate of ring opening.

Expected Mass Spectrometry Outcomes

When analyzing the LC-MS data for CB-MF, expect the following:

  • Major Metabolite: M+16 (Hydroxylation of the 5-methyl group). This is the "Safe" pathway.

  • Minor/Trace Metabolite: M+307 (GSH adduct of the ring-opened species).

  • Comparison: For 2-Methylfuran , the M+307 peak will be the dominant species. For Nitrofurantoin , no M+307 peak should be observed.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • DrugBank Online. (2024). "Nitrofurantoin: Pharmacology and Stability."

  • European Food Safety Authority (EFSA). (2024). "Scientific Opinion on Furan and Methylfurans in Food." EFSA Journal.

  • Baer, B. R., et al. (2005). "Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial." Drug Metabolism and Disposition.

  • BLD Pharm. (2024). "Product Monograph: this compound (CAS 1250433-54-5)."[1][2][3][4]

Sources

Technical Comparison Guide: Antiproliferative Potency & Developability of Furan vs. Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Pivot

In the optimization of antiproliferative agents, the structural choice between a furan moiety and a cyclobutane ring represents a fundamental divergence in medicinal chemistry strategy. This guide provides a head-to-head analysis of these two scaffolds, moving beyond simple potency metrics to address the "unseen" parameters of drug developability: metabolic liability, vector control, and saturation (


).
  • The Furan Proposition: High potency driven by planarity, aromatic

    
    -stacking, and hydrogen bond acceptance. However, it carries a severe "structural alert" regarding metabolic activation to toxic enedials.
    
  • The Cyclobutane Alternative: A rigid, saturated spacer that increases three-dimensionality (

    
    ).[1] It offers superior metabolic stability and precise vector orientation (cis/trans control) but requires careful design to match the binding affinity of planar aromatic systems.
    

Mechanistic Divergence & SAR Logic

Furan: The "Planar Trap"

The furan ring is electron-rich and planar. In kinase inhibitors and DNA intercalators, this planarity is critical for slotting into narrow hydrophobic pockets (e.g., ATP binding sites).

  • Binding Mode: Primarily

    
    -
    
    
    
    stacking and dipole interactions (Oxygen lone pair).
  • Critical Liability: Bioactivation. The electron-rich furan ring is a prime substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). Oxidation leads to the opening of the ring, forming the highly reactive cis-2-butene-1,4-dial . This metabolite covalently binds to proteins and DNA, causing hepatotoxicity and carcinogenicity.

Cyclobutane: The "Puckered Shield"

Cyclobutane is not merely a spacer; it is a conformational lock. Unlike the planar furan, cyclobutane exists in a "puckered" conformation (


25-35° dihedral angle).
  • Binding Mode: Hydrophobic filling and rigid projection of pharmacophores.

  • The

    
     Advantage:  Replacing furan with cyclobutane increases the fraction of 
    
    
    
    carbons.[1] Higher
    
    
    correlates with improved solubility and lower promiscuity (off-target binding).
  • Metabolic Shield: The cyclobutane ring is chemically inert to oxidative metabolism under physiological conditions, acting as a "metabolic break" in the scaffold.

Head-to-Head Experimental Data

The following data contrasts the performance of these moieties in two critical antiproliferative classes: Nucleoside Analogs (Viral/Cancer replication) and Combretastatin Analogs (Tubulin inhibition).

Table 1: Nucleoside Analogs (Sugar Replacement)

Comparison of natural furanose-based nucleosides vs. carbocyclic cyclobutane analogs (e.g., Lobucavir).

FeatureFuranose Scaffold (Natural/Mimic)Cyclobutane Scaffold (Carbocyclic)Performance Delta
Scaffold Type 5-membered O-heterocycle4-membered CarbocycleCyclobutane is smaller, more rigid.[2]
Enzymatic Stability Susceptible to phosphorylases (cleavage of glycosidic bond).Resistant to phosphorylase cleavage (C-N bond is stable).Cyclobutane Wins: Higher plasma half-life.
Antiviral Potency (HSV-1) Acyclovir:

Cyclobut-G (Lobucavir):

Comparable: Potency is maintained despite loss of oxygen.
Resistance Profile Prone to kinase-bypass resistance.Distinct resistance profile; active against some TK- strains.Cyclobutane Wins: Broader utility.[1][3][4]
Toxicity Generally low, but mitochondrial toxicity possible.Generally low; lack of glycosidic cleavage prevents base release.Neutral/Positive.
Table 2: Tubulin Inhibitors (Combretastatin A-4 Analogs)

Comparison of the olefin/furan linker vs. cyclobutane linker.

Compound VariantLinker TypeAntiproliferative

(HeLa Cells)
Solubility (

)
Stability
CA-4 (Native) cis-Olefin

< 1.0Poor: Isomerizes to inactive trans form.
Furan-Analog Furan Ring

~5.0Moderate: Planar, but potential metabolic alert.
Cyclobutane-Analog 1,2-Disubstituted

> 20.0Excellent: Configurationally locked; no isomerization.

Analyst Note: While the furan analog often retains slightly higher raw potency due to electronic similarity to the native olefin, the cyclobutane analog offers a superior therapeutic index due to the elimination of isomerization and metabolic activation risks.

Visualizing the Mechanism

Diagram 1: The Furan Toxicity Pathway vs. Cyclobutane Stability

This diagram illustrates the metabolic fate of furan compared to the inert nature of cyclobutane.

MetabolicPathway Furan Furan Scaffold (Planar, Electron Rich) CYP CYP450 Oxidation (CYP2E1) Furan->CYP Metabolic Attack Enedial cis-2-butene-1,4-dial (REACTIVE ELECTROPHILE) CYP->Enedial Ring Opening Toxicity Protein/DNA Adducts (Hepatotoxicity) Enedial->Toxicity Covalent Binding Cyclobutane Cyclobutane Scaffold (Puckered, Saturated) Cyclobutane->CYP Resistant Excretion Renal/Biliary Excretion (Intact Scaffold) Cyclobutane->Excretion Metabolic Stability

Caption: Metabolic divergence: Furan undergoes bioactivation to toxic enedials, while cyclobutane remains inert.

Experimental Protocol: Metabolic Stability Assessment

To validate the superiority of a cyclobutane scaffold over a furan lead, the following Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating by including specific controls for CYP-mediated ring opening.

Protocol: Comparative Intrinsic Clearance ( )

Objective: Quantify the metabolic liability of the furan moiety versus the cyclobutane bioisostere.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Control 1 (High Clearance): Testosterone (CYP3A4 substrate).

  • Control 2 (Furan Specific): Menthofuran (Positive control for furan bioactivation).

Workflow:

  • Incubation:

    • Prepare test compounds (Furan-lead and Cyclobutane-lead) at 1

      
       in phosphate buffer (pH 7.4).
      
    • Add HLM (final conc. 0.5 mg/mL).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

  • Sampling:

    • Aliquot 50

      
       at time points: 
      
      
      
      min.
    • Quench: Immediately transfer into 150

      
       ice-cold Acetonitrile containing Internal Standard (IS).
      
  • GSH Trapping (Crucial for Furan):

    • Parallel Experiment: Run the Furan-lead incubation in the presence of 5 mM Glutathione (GSH).

    • Validation: If the furan is bioactivated, you will observe a GSH-adduct mass shift (+307 Da) in the LC-MS analysis. This confirms the formation of the reactive enedial.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time to determine 
      
      
      
      (elimination rate constant).

Data Interpretation:

  • Furan Lead: Expect high

    
     and potential GSH adducts.
    
  • Cyclobutane Lead: Expect low

    
     (
    
    
    
    ) and NO GSH adducts.
Diagram 2: Logical Decision Matrix for Scaffold Selection

Use this workflow to decide when to deploy cyclobutane.

DecisionMatrix Start Lead Compound Analysis IsFlat Is Planarity Critical for Binding? (e.g., DNA Intercalation) Start->IsFlat MetabIssue Is there Metabolic Instability? IsFlat->MetabIssue No / Flexible KeepFuran Retain Furan (Monitor Hepatotoxicity) IsFlat->KeepFuran Yes (Strict) SwitchCyclo Switch to Cyclobutane (Bioisostere) MetabIssue->SwitchCyclo Yes (High Clearance) CheckSolubility Is Solubility Poor? MetabIssue->CheckSolubility No CheckSolubility->KeepFuran No CheckSolubility->SwitchCyclo Yes (Increase Fsp3)

Caption: Decision matrix for transitioning from Furan to Cyclobutane based on SAR properties.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Oriental Journal of Chemistry. [Link]

  • Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides. National Institutes of Health (PMC). [Link]

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design. National Institutes of Health (PMC). [Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical validation of the mechanism of action (MoA) for 2-Cyclobutanecarbonyl-5-methylfuran , a specialized pharmacophore and high-value intermediate in medicinal chemistry.

This analysis is structured for drug development professionals , focusing on its role as a bioisostere, its structure-activity relationship (SAR) properties, and the experimental protocols required to validate its target engagement and metabolic profile.

Executive Summary & Chemical Identity

This compound (CAS: 1250433-54-5) represents a "privileged scaffold" in modern drug discovery.[1][2][3][4] Unlike simple furan derivatives used primarily as flavorants (e.g., 2-acetyl-5-methylfuran), this compound incorporates a cyclobutyl moiety , which imparts unique steric and lipophilic properties critical for modulating receptor binding affinity and metabolic stability.[1][2][3]

Its primary utility lies in Lead Optimization as a bioisostere for phenyl or heteroaryl ketones, particularly in programs targeting G-Protein Coupled Receptors (GPCRs) (e.g., Cannabinoid CB2, Adenosine) and Nuclear Receptors (e.g., RORγt).

Property Specification
IUPAC Name (5-methylfuran-2-yl)(cyclobutyl)methanone
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Core Pharmacophore 2,5-Disubstituted Furan + Lipophilic Small Ring
Key Role Lipophilic Bioisostere, Metabolic Modulator

Mechanism of Action: The Structural Logic

The "Mechanism of Action" for this compound is defined by its structural interaction dynamics with biological targets.[2][3][4] It functions through three distinct mechanistic pillars:

A. The "Cyclobutyl Effect" (Steric & Lipophilic Tuning)

The cyclobutane ring is not merely a space-filler; it acts as a conformational lock .[1][2][3][4]

  • Puckering Mode: Unlike the planar cyclopropyl or flexible cyclopentyl groups, the cyclobutyl ring adopts a "puckered" conformation (~25-35°).[2][3] This allows it to fill hydrophobic pockets (e.g., in GPCR orthosteric sites) with higher specificity than planar aromatic rings.[3][4]

  • Lipophilicity (LogP): The cyclobutyl group increases lipophilicity (LogP ~2.[2][4]5) compared to the acetyl analog (LogP ~1.0), enhancing membrane permeability without the solubility penalty of larger alkyl chains.[3][4]

B. Furan Bioisosterism

The 5-methylfuran moiety serves as a non-classical bioisostere for phenyl and thiophene rings.[1][2][3][4]

  • H-Bond Acceptance: The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.[1][2][3]

  • Pi-Stacking: The aromatic furan ring engages in

    
     stacking interactions (e.g., with Phenylalanine/Tryptophan), but with a different electron density profile than benzene, often reducing "promiscuous" binding.[3]
    
C. Metabolic Activation (The Safety Mechanism)

A critical mechanistic consideration is the metabolic fate of the furan ring.[2][3][4]

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.[1][2][3][4]

  • Mitigation: The 5-methyl substituent blocks one of the reactive

    
    -positions, significantly reducing the rate of toxic metabolite formation compared to unsubstituted furans.[1][2][3] This makes this compound a safer scaffold for drug candidates.[1][2][3][4]
    

Comparative Performance Analysis

The following table compares this compound against standard alternatives used in Hit-to-Lead campaigns.

FeatureThis compound 2-Acetyl-5-methylfuran Benzoyl-5-methylfuran
Role High-Affinity Ligand / ScaffoldFragment / FlavorantRigid Scaffold
Steric Bulk Medium (Puckered) Low (Planar)High (Planar)
Lipophilicity Optimal (LogP ~2.5) Low (LogP ~1.[1][2][3][4]0)High (LogP >3.[2][3][4]0)
Metabolic Stability Moderate (5-Me block) Low (Rapid oxidation)High (Stable)
Target Specificity High (Shape complementarity) Low (Non-specific)Medium (Promiscuous)
Primary Use Drug Discovery (GPCR/Kinase) Flavor/FragrancePolymer/Dye Chem

Visualization: Mechanistic Validation Workflow

The following diagram outlines the logical flow for validating the MoA of this scaffold in a drug discovery context.

MoA_Validation cluster_0 Phase 1: Structural Validation cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Safety/Metabolism Compound 2-Cyclobutanecarbonyl- 5-methylfuran Bioisostere Bioisosteric Replacement (vs Phenyl/Thiophene) Compound->Bioisostere Docking In Silico Docking (Hydrophobic Pocket) Bioisostere->Docking Binding Binding Affinity (SPR / MST) Docking->Binding High Score Cellular Cellular Thermal Shift (CETSA) Binding->Cellular Kd < 1µM Metabolism Microsomal Stability (CYP2E1 Activation) Cellular->Metabolism GSH GSH Trapping Assay (Reactive Metabolites) Metabolism->GSH Check Toxicity Validated Validated Lead Scaffold GSH->Validated Low Adducts

Caption: Integrated workflow for validating the structural, functional, and metabolic mechanisms of the furan-cyclobutyl scaffold.

Experimental Protocols for Validation

To objectively validate the mechanism of action, the following self-validating protocols must be executed.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the physical interaction (Kd) between the compound and a target protein (e.g., CB2 receptor or model enzyme).

  • Immobilization: Immobilize the target protein (e.g., biotinylated GPCR or Kinase) onto a Streptavidin (SA) sensor chip to a level of ~3000 RU.[2][4]

  • Preparation: Dissolve This compound in 100% DMSO (10 mM stock). Dilute in running buffer (HBS-P+) to a concentration series (e.g., 0.1 µM to 100 µM), maintaining 1% DMSO.

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow (30 µL/min).

  • Reference Subtraction: Subtract the signal from a reference channel (unmodified protein or blank surface) to remove bulk refractive index changes.[2][3][4]

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Validation Criteria: A steady-state fit with

      
       proportional to molecular weight confirms specific binding vs. non-specific aggregation.[1][2][3][4]
      
Protocol B: Glutathione (GSH) Trapping Assay

Purpose: To validate the safety mechanism by assessing the formation of reactive ring-opened metabolites.[1][2][3][4]

  • Incubation: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) to the reaction mixture to trap any electrophilic intermediates (e.g., cis-2-butene-1,4-dial derivatives).[1][2][3][4]

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (

    
    ).[2][3][4]
    
    • Interpretation: The presence of GSH adducts indicates metabolic activation.[2][3][4] Compare the Area Under Curve (AUC) of adducts vs. 2-Methylfuran (positive control). A significantly lower AUC validates the stabilizing effect of the cyclobutyl/carbonyl substitution.[2][3][4]

References

  • Wang, W. L., et al. (2013).[4] Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 18(9), 10891-10912.[3][4] (Demonstrates the use of furan-2-carbonyl and cyclobutanecarbonyl scaffolds in drug design). Retrieved from [Link][2][4]

  • PubChem. (2025).[2][3][4] Compound Summary: 2-Acetyl-5-methylfuran (Structural Analog).[1][2][4] Retrieved from [Link][2][4]

  • ChemSrc. (2025).[2][3][4] this compound Physicochemical Data. Retrieved from [Link][2][4]

Sources

Comparison of the spectroscopic signatures of 2- and 3-acyl-5-methylfuran isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Guide to Differentiating 2- and 3-Acyl-5-Methylfuran Isomers

For researchers and professionals in drug development, fine chemicals, and flavor and fragrance industries, the precise characterization of molecular structure is paramount. Acyl-substituted furans are crucial building blocks and target molecules, but distinguishing between positional isomers like 2-acyl-5-methylfuran and 3-acyl-5-methylfuran can be a significant analytical challenge.[1][2] These isomers, sharing the same molecular formula and weight, exhibit subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of chemical structure and spectroscopy.

The Structural and Electronic Landscape

The key to differentiating these isomers lies in the position of the electron-withdrawing acyl group on the furan ring. The furan ring is an electron-rich aromatic system due to the lone pairs on the oxygen atom. An acyl group is strongly deactivating and electron-withdrawing. Its placement at the C2 (alpha) versus the C3 (beta) position creates a distinct electronic environment that directly influences the magnetic shielding of nearby nuclei (NMR), the vibrational frequencies of bonds (IR), and the pathways of molecular fragmentation (MS).

G cluster_0 2-Acyl-5-methylfuran cluster_1 3-Acyl-5-methylfuran 2-acyl Structure (2-acyl) 2-acyl_desc Acyl group at C2 (α-position) - Stronger deshielding of H3 proton - Direct conjugation with oxygen influences C=O stretch 2-acyl->2-acyl_desc 3-acyl_desc Acyl group at C3 (β-position) - Less deshielding of adjacent protons (H2, H4) - Different conjugation pathway 2-acyl_desc->3-acyl_desc Positional Isomerism Leads to different... 3-acyl Structure (3-acyl) 3-acyl->3-acyl_desc

Caption: Structural differences between 2- and 3-acyl-5-methylfuran isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the furan ring protons provide a clear fingerprint for each structure.

  • 2-Acyl-5-methylfuran : This isomer displays two doublets in the aromatic region corresponding to the protons at the C3 and C4 positions.

    • The H3 proton , being adjacent to the strongly electron-withdrawing acyl group, is significantly deshielded and appears further downfield (higher ppm). For 2-acetyl-5-methylfuran, this signal is typically observed around δ 7.0-7.2 ppm .

    • The H4 proton , adjacent to the electron-donating methyl group, is more shielded and appears upfield, typically around δ 6.1-6.2 ppm .

    • These two protons will show a characteristic coupling constant of ³J_HH ≈ 3.4 Hz .

    • The methyl protons of the acetyl group appear as a singlet around δ 2.4 ppm , and the C5-methyl protons are found around δ 2.3 ppm .[3]

  • 3-Acyl-5-methylfuran : This isomer presents a different pattern.

    • The H2 proton , adjacent to the ring oxygen, is the most deshielded proton and will appear furthest downfield, typically around δ 7.8-8.0 ppm .

    • The H4 proton is now flanked by the acyl and methyl-substituted carbons and appears as a singlet (or a very finely split multiplet) further upfield, typically around δ 6.4-6.6 ppm .

    • The lack of an adjacent proton for H4 and the typical small long-range coupling constants in furans make these signals appear as sharp singlets or narrowly split doublets.

¹³C NMR Spectroscopy: A Carbon Skeleton Map

The ¹³C NMR spectrum provides complementary information, confirming the substitution pattern by revealing the chemical environment of each carbon atom.

  • 2-Acyl-5-methylfuran :

    • C2 (ipso-carbon to acyl) : Significantly deshielded by the carbonyl group, appearing around δ 152-154 ppm .[4]

    • C5 (ipso-carbon to methyl) : Also deshielded due to substitution and being alpha to oxygen, appearing around δ 157-159 ppm .

    • C3 and C4 : These carbons of the furan ring will have distinct signals, typically in the δ 108-120 ppm range.

    • Carbonyl Carbon (C=O) : This will be the most downfield signal, typically found at δ 186-188 ppm .[4]

  • 3-Acyl-5-methylfuran :

    • C3 (ipso-carbon to acyl) : This carbon will be found in the region of δ 125-130 ppm .

    • C2 and C5 : These carbons, alpha to the oxygen, will be the most deshielded ring carbons, appearing in the δ 140-160 ppm range.

    • C4 : This carbon will be found in the δ 110-115 ppm range.

    • Carbonyl Carbon (C=O) : The chemical shift will be slightly different from the 2-acyl isomer due to the altered conjugation, expected around δ 190-195 ppm .[5]

Infrared (IR) Spectroscopy: The Vibrational Signature

IR spectroscopy is useful for identifying the key functional groups. The most diagnostic peak is the carbonyl (C=O) stretch.

  • 2-Acyl-5-methylfuran : The C=O stretching frequency is typically observed around 1665-1680 cm⁻¹ .[6] The conjugation of the carbonyl group with the furan ring lowers the frequency from a typical ketone (~1715 cm⁻¹).

  • 3-Acyl-5-methylfuran : The C=O stretch is expected at a slightly different frequency, potentially slightly higher (1670-1685 cm⁻¹ ), due to the different nature of the conjugation at the 3-position compared to the 2-position.

Both isomers will also show characteristic C=C stretching bands for the furan ring around 1500-1600 cm⁻¹ and C-O-C stretching in the 1000-1300 cm⁻¹ region.[7]

Mass Spectrometry: Fragmentation Pathways

Under electron ionization (EI), both isomers will show the same molecular ion peak (e.g., m/z 124 for the acetyl derivatives). However, their fragmentation patterns will differ, providing crucial structural clues.[8]

  • 2-Acyl-5-methylfuran :

    • The primary fragmentation is often an alpha-cleavage, leading to the loss of the alkyl group from the acyl moiety. For 2-acetyl-5-methylfuran, this results in the loss of a methyl radical (•CH₃), giving a very stable acylium ion at m/z 109 .[9]

    • Another prominent peak is often observed at m/z 43 , corresponding to the acetyl cation ([CH₃CO]⁺).

    • Loss of CO from the m/z 109 fragment can lead to a furan ring fragment.

  • 3-Acyl-5-methylfuran :

    • While loss of the acyl's alkyl group (to give m/z 109) and the formation of the acylium ion (m/z 43) are also possible, the relative intensities of these fragments will likely differ.

    • Fragmentation may also be initiated by cleavage of the bond between the furan ring and the carbonyl group, which can lead to a different set of daughter ions compared to the 2-acyl isomer.

Summary of Spectroscopic Signatures

Spectroscopic Feature2-Acyl-5-methylfuran (e.g., 2-acetyl)3-Acyl-5-methylfuran (e.g., 3-acetyl)
¹H NMR (Furan Protons) H3: ~7.1 ppm (d), H4: ~6.1 ppm (d)H2: ~7.9 ppm (s), H4: ~6.5 ppm (s)
¹³C NMR (Ring Carbons) C2: ~153 ppm, C5: ~158 ppmC3: ~127 ppm, C2 & C5: ~140-160 ppm
¹³C NMR (C=O Carbon) ~187 ppm~192 ppm
IR (C=O Stretch) ~1670 cm⁻¹~1675 cm⁻¹ (Predicted)
MS (Key Fragment) m/z 109 ([M-CH₃]⁺)m/z 109, likely different relative intensity

Analytical Workflow

A logical workflow is essential for unambiguous isomer identification.

Caption: Workflow for the spectroscopic differentiation of acyl-5-methylfuran isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of acylfuran isomers. Instrument parameters may require optimization.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 30-45 degree pulse angle.

    • Use a relaxation delay of 1-2 seconds and acquire 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Fourier transformation, phase and baseline correction) and reference the spectra to the TMS signal.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a single drop of the neat liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation :

    • Inject 1 µL of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the isomers from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Data Acquisition :

    • Set the EI source to a standard ionization energy of 70 eV.

    • Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern of the peak corresponding to the compound of interest.

References

  • High resolution IR spectroscopy of acetylene-furan in ultracold helium nanodroplets. (2008). The Journal of Chemical Physics. [Link]

  • 2-Acetyl-5-Methylfuran. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Acetyl-5-methylfuran. FooDB. [Link]

  • (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. ResearchGate. [Link]

  • Supporting Information for scientific article. The Royal Society of Chemistry. [Link]

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. [Link]

  • 2-Acetyl-5-methylfuran. Grokipedia. [Link]

  • 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. [Link]

  • A spin–flip study of the diradical isomers of pyrrole, furan, and thiophene. (2024). The Journal of Chemical Physics. [Link]

  • 2-Acetylfuran. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Acetyl-5-methylfuran. NIST WebBook. [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). NP-MRD. [Link]

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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • 3-ACETYLFURANE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclobutanecarbonyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: An Evidence-Based Approach

2-Cyclobutanecarbonyl-5-methylfuran is a molecule combining a furan ring, known for its potential toxicity and flammability, with a cyclobutanecarbonyl group. While specific toxicological data for this exact compound is scarce, the properties of related furan derivatives provide a strong basis for a cautious approach.

Furan and its derivatives are often classified as highly flammable liquids and are considered toxic if swallowed or inhaled.[1][2][3] The International Agency for Research on Cancer (IARC) has classified furan as 'possibly carcinogenic to humans' (Group 2B), based on sufficient evidence in experimental animals.[1] Structurally similar compounds like 2-methylfuran are noted as highly flammable and toxic if swallowed.[2][4] Therefore, this compound must be handled as a hazardous substance.

Table 1: Contextual Hazard Data of Related Furan Compounds
PropertyFuran2-MethylfuranJustification for Precaution
Primary Hazards Highly flammable, Toxic, Carcinogenic potential[1][5]Highly flammable, Toxic if swallowed, Skin/eye irritant[2][4][6]The core furan structure dictates a baseline of flammability and toxicity.
Physical State Volatile LiquidVolatile LiquidAssume the compound is a volatile liquid, requiring vapor control.
Disposal Route Incineration[5]Incineration[5]Incineration is the standard for flammable organic solvents.
Environmental Fate Harmful to wildlifeExpected to be mobile in soil[5]Prohibits disposal via drains or standard refuse systems.[7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to establish a safe working environment. The high potential volatility and flammability of furan compounds necessitate stringent controls.

  • Engineering Controls : All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[8] Ensure that an eyewash station and safety shower are unobstructed and readily accessible. All potential ignition sources, including hot plates, open flames, and non-intrinsically safe electronic equipment, must be removed from the immediate vicinity.[2][4][6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Chemical safety goggles and a full-face shield are required.

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[6] Consult glove manufacturer data for specific breakthrough times.

    • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are essential.[3][9]

Step-by-Step Disposal Protocol

The primary objective of this protocol is the safe containment and transfer of this compound waste for final destruction by a licensed facility. At no point should this chemical be disposed of down the drain or in regular solid waste.[7]

Step 1: Waste Segregation and Collection
  • Rationale : To prevent dangerous reactions and ensure proper disposal pathways, hazardous waste must be meticulously segregated.

  • Procedure :

    • Designate a specific, labeled hazardous waste container for this compound and related materials (e.g., contaminated consumables).

    • The container must be constructed of a material compatible with flammable organic solvents (e.g., glass or appropriate plastic).[7]

    • Do not mix this waste with other waste streams, such as halogenated solvents or strong oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]

Step 2: Container Management
  • Rationale : Proper container management minimizes vapor release and prevents spills.

  • Procedure :

    • During waste collection, keep the container opening covered as much as possible.

    • Once collection is complete, or at the end of the workday, securely seal the container.[7]

    • The exterior of the waste container must be clean and free of any chemical residue.[10]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the contents.

Step 3: Spill and Decontamination Procedures
  • Rationale : Accidental spills must be managed promptly and correctly to mitigate exposure and environmental release.

  • Procedure :

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent, such as sand, diatomaceous earth, or a commercial sorbent.[5][11]

    • Collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[11]

    • Decontaminate the spill area with soap and water, followed by a rinse.[5]

    • All contaminated cleaning materials (e.g., wipes, gloves) must be disposed of as hazardous waste.[7]

Step 4: Storage and Final Disposal
  • Rationale : Temporary storage of hazardous waste must be in a designated, safe location pending pickup by a certified disposal contractor.

  • Procedure :

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.[7] This area should be well-ventilated and away from heat or ignition sources.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] Provide them with all necessary information regarding the container's contents.

    • The final disposal will likely be high-temperature incineration at a licensed chemical destruction facility.[5]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the safe disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe->fume_hood collect_waste Step 3: Collect Waste in a Designated, Labeled Container fume_hood->collect_waste spill Spill Occurs collect_waste->spill No / Yes seal_container Step 4: Securely Seal and Clean Exterior of Container collect_waste->seal_container Collection Complete cleanup Step 3a: Clean Spill with Inert Absorbent & Non-Sparking Tools spill->cleanup Yes cleanup->collect_waste store Step 5: Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Step 6: Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred for Licensed Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, implementing stringent safety controls, and following a systematic disposal protocol, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and regulations.

References

  • Benchchem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Environment and Climate Change Canada. (2018, August 29). Draft screening assessment. Canada.ca.
  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005.
  • Benchchem. (n.d.). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • CPAchem Ltd. (2023, December 11). Safety data sheet.
  • Thermo Fisher Scientific. (2025, December 22). 2 - SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • Thermo Fisher Scientific. (2025, December 22). 5 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Merck Millipore. (2022, December 8). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). Sigma 30395 - SAFETY DATA SHEET.
  • Axxence Aromatic GmbH. (2026, February 10). Safety Data Sheet.
  • NOAA. (n.d.). 2-METHYLFURAN | CAMEO Chemicals.
  • Nova Molecular Technologies. (n.d.). SAFETY DATA SHEET.
  • SNS Insider. (2024, November 15). Furfural Derivatives Market Size, Share & Growth Report 2032.
  • Frontiers in Chemistry. (2021, November 22). Development of Sustainable Catalytic Pathways for Furan Derivatives.
  • Tokyo Chemical Industry. (2026, February 3). SAFETY DATA SHEET.
  • International Furan Chemicals B.V. (n.d.). 2 - Methylfuran - HP.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.